11H-Benzofuro[3,2-b]carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
11H-[1]benzofuro[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-15-11(5-1)13-10-18-14(9-16(13)19-15)12-6-2-4-8-17(12)20-18/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEVIETZOYUGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C5=CC=CC=C5OC4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 11H-Benzofuro[3,2-b]carbazole (CAS 1199350-22-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11H-Benzofuro[3,2-b]carbazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information on its chemical identity, proposes a plausible synthetic route based on established methodologies for related structures, and explores its potential physicochemical properties and applications. The guide draws upon the rich chemistry and diverse biological activities of the constituent benzofuran and carbazole moieties to offer insights for researchers and drug development professionals.
Introduction
11H-Benzofuro[3,2-b]carbazole is a polycyclic aromatic heterocycle that incorporates both a benzofuran and a carbazole nucleus. This fusion of two biologically and materially significant scaffolds suggests a unique profile of chemical and physical properties. Carbazole and its derivatives are known for a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and neuroprotective effects.[1][2] Similarly, the benzofuran moiety is a common feature in many natural products and synthetic compounds with diverse biological activities, including antimicrobial and anticancer properties.[3][4] The rigid, planar structure of 11H-Benzofuro[3,2-b]carbazole also suggests potential applications in materials science, particularly in the field of organic electronics.[5]
This guide aims to provide a foundational understanding of 11H-Benzofuro[3,2-b]carbazole, acknowledging the current gaps in experimental data and providing a scientifically grounded framework for its further investigation.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1199350-22-5 | [6] |
| Molecular Formula | C₁₈H₁₁NO | [6] |
| Molecular Weight | 257.29 g/mol | [6] |
| IUPAC Name | 11H-Benzofuro[3,2-b]carbazole | [7] |
| SMILES | c1ccc(c1c23)[nH]c2cc4c5c(oc4c3)cccc5 | [7] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Further research is required to experimentally determine the key physicochemical parameters of this compound.
Spectroscopic Properties
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis) for 11H-Benzofuro[3,2-b]carbazole are not currently published. However, chemical suppliers indicate that such analyses are available upon request for commercial samples.[7] Based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: A complex aromatic region with multiple signals corresponding to the protons on the fused ring system. A characteristic signal for the N-H proton of the carbazole moiety is also expected.
-
¹³C NMR: A number of signals in the aromatic region (typically 110-150 ppm) corresponding to the carbon atoms of the fused rings.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching of the furan ring.
-
Mass Spectrometry: A molecular ion peak (M+) at m/z 257, corresponding to the molecular weight of the compound.
-
UV-Vis Spectroscopy: Absorption maxima in the UV region, characteristic of extended aromatic systems.
Proposed Synthesis
While a specific, detailed synthesis protocol for 11H-Benzofuro[3,2-b]carbazole is not available in the peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related fused carbazole systems.[1][8][9][10] A potential strategy involves a transition-metal-catalyzed intramolecular cyclization reaction.
A feasible approach could be the palladium-catalyzed intramolecular C-H arylation of a suitably substituted precursor. This strategy is widely used for the construction of carbazole and other fused heterocyclic systems.
Proposed Synthetic Pathway:
Proposed Synthetic Pathway for 11H-Benzofuro[3,2-b]carbazole.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of N-(benzofuran-2-yl)biphenyl-2-amine (Precursor)
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-aminobiphenyl (1.0 eq), 2-bromobenzofuran (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at a specified temperature (e.g., 100-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(benzofuran-2-yl)biphenyl-2-amine precursor.
Step 2: Synthesis of 11H-Benzofuro[3,2-b]carbazole (Target Molecule)
-
To a dried Schlenk tube under an inert atmosphere, add the N-(benzofuran-2-yl)biphenyl-2-amine precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an oxidant (e.g., Cu(OAc)₂, 2.0 eq).
-
Add a suitable solvent, such as acetic acid or trifluoroacetic acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for the required duration (e.g., 24-48 hours), monitoring the formation of the product by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and neutralize it with a base (e.g., NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 11H-Benzofuro[3,2-b]carbazole.
Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.
Potential Applications in Drug Discovery and Materials Science
The unique hybrid structure of 11H-Benzofuro[3,2-b]carbazole suggests a range of potential applications, primarily inferred from the known properties of its constituent carbazole and benzofuran scaffolds.
Medicinal Chemistry and Drug Development
The carbazole nucleus is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.[1] Similarly, benzofuran-containing compounds are of significant interest in drug discovery.[3][11][12]
-
Anticancer Activity: Many carbazole and benzofuran derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11] The planar structure of 11H-Benzofuro[3,2-b]carbazole could allow it to intercalate with DNA or inhibit key enzymes involved in cancer progression, such as topoisomerases.
-
Antimicrobial Activity: Both carbazole and benzofuran scaffolds have been utilized to develop novel antibacterial and antifungal agents.[4] 11H-Benzofuro[3,2-b]carbazole could be investigated for its efficacy against a range of microbial pathogens.
-
Anti-inflammatory and Antioxidant Properties: Compounds containing these heterocyclic systems have demonstrated anti-inflammatory and antioxidant activities, suggesting potential applications in treating inflammatory diseases and conditions associated with oxidative stress.
Hypothesized Mechanism of Action in a Biological Context:
Hypothesized anticancer mechanism of 11H-Benzofuro[3,2-b]carbazole.
Materials Science
The extended π-conjugated system and rigid planar structure of 11H-Benzofuro[3,2-b]carbazole make it a promising candidate for applications in organic electronics.[5]
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials or hole-transporting materials in OLEDs due to their excellent thermal and morphological stability and high triplet energy.
-
Organic Field-Effect Transistors (OFETs): The planar structure could facilitate π-π stacking in the solid state, which is beneficial for charge transport in OFETs.
-
Organic Photovoltaics (OPVs): The electron-rich nature of the carbazole and benzofuran moieties suggests potential use as a donor material in organic solar cells.
Safety and Handling
According to available safety data, the toxicological properties of 11H-Benzofuro[3,2-b]carbazole have not been fully investigated. It is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
11H-Benzofuro[3,2-b]carbazole represents a molecule of considerable scientific interest, bridging the fields of medicinal chemistry and materials science. While a comprehensive experimental characterization of this specific compound is yet to be published, this guide provides a foundational understanding based on its chemical structure and the well-documented properties of its constituent heterocyclic systems. The proposed synthetic pathway offers a starting point for its chemical synthesis and further investigation. The potential for this molecule to exhibit significant biological activity and interesting photophysical properties makes it a compelling target for future research and development.
References
-
Shenzhen Nexconn Pharmatechs Ltd. CAS 1199350-22-5 11H-Benzofuro[3,2-b]carbazole. [Link]
-
ResearchGate. The synthesis of benzoxaboroles and their applications in medicinal chemistry. [Link]
-
MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
PMC - NCBI. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. [Link]
-
Organic Chemistry Portal. Carbazole synthesis. [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
PMC - NCBI. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. [Link]
-
RSC Publishing. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. [Link]
-
RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. [Link]
-
Organic Chemistry Portal. Benzo-fused N-Heterocycle synthesis. [Link]
-
Journal of Materials Chemistry C (RSC Publishing). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. [Link]
-
MOST Wiedzy. Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]
-
ResearchGate. Figure S1: 1 H NMR spectrum of 3-bromocarbazole (2). [Link]
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- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. nexconn.com [nexconn.com]
- 7. 11H-Benzofuro[3,2-b]carbazole [synhet.com]
- 8. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
Benzofurocarbazole Architectures: Triplet Energy Modulation & Optoelectronic Applications
The following technical guide details the physicochemical properties, synthesis, and triplet energy (
Content Type: Technical Whitepaper | Version: 2.1 Audience: Materials Scientists, Optoelectronics Researchers, Medicinal Chemists[1]
Executive Summary: The Rigidity Advantage
The benzofurocarbazole (BFCz) core represents a critical scaffold in the design of high-performance host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters.[1] Unlike simple carbazole-biphenyl linkages, the fused benzofurocarbazole system offers superior rigidity.[1] This structural constraint minimizes non-radiative decay pathways and, crucially, preserves high triplet energy (
While primarily valued in optoelectronics for its ability to confine blue triplet excitons, the planar, electron-rich nature of the BFCz core also presents significant potential as a DNA-intercalating pharmacophore in drug development, acting as a bio-isostere to ellipticine derivatives.[1]
Structural Mechanics & Triplet Energy ( ) Landscape[1]
The triplet energy of a host material must be higher than that of the guest emitter to prevent reverse energy transfer (quenching).[1] For deep-blue emitters, this requires an
Isomerism and Energy Confinement
The fusion topology of the benzofuran and carbazole moieties dictates the extent of
-
Linear Fusion (e.g., [2,3-b]): Extends conjugation significantly, lowering
.[1] -
Angular Fusion (e.g., [3,2-c]): Disrupts extended conjugation, maintaining a high
similar to the isolated carbazole unit but with enhanced thermal stability ( ).[1]
Comparative Energy Values
The following table synthesizes data for the fused BFCz core against standard reference materials.
| Core Architecture | Structural Class | Triplet Energy ( | Application Window |
| 5H-Benzofuro[3,2-c]carbazole | Angular Fused | ~2.95 – 3.05 eV | Deep Blue / Green TADF |
| Benzofuro[2,3-b]carbazole | Linear Fused | ~2.70 – 2.85 eV | Green / Red PhOLED |
| 2,8-Bis(carbazolyl)dibenzofuran | Linked (Non-fused) | 2.95 eV | Blue PhOLED Host |
| mCBP (Reference) | Linked Biphenyl | 2.90 eV | Standard Blue Host |
Exciton Confinement Mechanism
The following diagram illustrates the energy transfer dynamics required for efficient device operation.
Experimental Protocols
Synthesis of 5H-Benzofuro[3,2-c]carbazole
Methodology: The most robust route to the fused [3,2-c] core involves a Suzuki coupling followed by a Cadogan cyclization (or Pd-catalyzed intramolecular amination).[1]
Step-by-Step Protocol:
-
Precursor Synthesis: React 2-nitrophenylboronic acid with 3-bromo-benzofuran using Pd(PPh
) (5 mol%) and K CO (2M aq) in Toluene/Ethanol at 90°C for 12h. -
Cadogan Cyclization (Ring Closure):
-
Dissolve the 2-(benzofuran-3-yl)nitrobenzene intermediate in triethyl phosphite (P(OEt)
). -
Reflux at 160°C for 12–24 hours under inert atmosphere (N
). -
Mechanism:[1][2][3][4] The phosphite deoxygenates the nitro group to a nitrene intermediate, which inserts into the adjacent C-H bond of the benzofuran ring to fuse the carbazole nitrogen.[1]
-
-
Purification: Distill off excess triethyl phosphite. Purify the residue via column chromatography (Silica gel, Hexane:DCM 4:1).
-
N-Functionalization: Perform Ullmann or Buchwald-Hartwig coupling to attach aryl groups to the 5H-nitrogen to prevent crystallization and tune solubility.
Measurement of Triplet Energy ( )
To accurately determine
Protocol:
-
Sample Preparation: Dissolve the BFCz derivative in 2-Methyltetrahydrofuran (2-MeTHF) or Toluene. Concentration:
M.[1]-
Note: 2-MeTHF is preferred for its clear glass formation at 77 K.[1]
-
-
Degassing: Degas the solution via at least 3 freeze-pump-thaw cycles to remove oxygen (a potent triplet quencher).
-
Cryogenic Setup: Place the sample in a quartz tube inside a liquid nitrogen Dewar (77 K).
-
Excitation: Excite the sample using a pulsed Xenon lamp or Nd:YAG laser (355 nm).[1]
-
Time-Gated Acquisition: Use a delay of 1–10 ms after the pulse to gate out prompt fluorescence.[1]
-
Calculation: The
is calculated from the highest energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum.[1] [1]
Application Logic & Pharmacophore Note
OLED Host Engineering
The BFCz core is typically substituted with bulky groups (e.g., triphenylsilyl or additional carbazoles) to prevent
Biological Relevance (Medicinal Chemistry)
While the primary industrial application is optoelectronics, the planar, tetracyclic structure of benzofurocarbazole mimics ellipticine , a potent DNA intercalator.[1]
-
Mechanism: The planar core slides between DNA base pairs.[1]
-
Modification: Unlike OLEDs where N-substitution is bulky (to prevent stacking), drug design requires N-substitution with amine side chains to interact with the phosphate backbone.
References
-
High Triplet Energy Hosts:Comparison of linked vs. fused carbazole systems for deep-blue OLEDs.
-
Source: [1]
-
-
Synthesis of Benzofurocarbazoles:Protocols for benzofuro[3,2-c]carbazole deriv
-
Source: [1]
-
-
Triplet Energy Determination:Methodologies for 77 K phosphorescence in carbazole deriv
-
Source: [1]
-
-
Structural Isomerism:Impact of substitution position on Triplet Energy.
-
Source: [1]
-
Sources
- 1. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole and 2-methyl-4-(4-nitrophenyl)-9-phenylsulfonyl-9H-thieno[2,3-b]carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]
Thermal Resilience of Fused-Ring Carbazoles: A Technical Characterization Guide
Executive Summary
Fused-ring carbazoles represent a premier class of organic semiconductors and pharmacophores, distinguished by their rigid planar cores and extended
This guide provides a rigorous technical framework for evaluating the thermal properties of these materials. It moves beyond basic data reporting to establish a self-validating characterization protocol, synthesizing data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to predict operational longevity.
Structural Foundations of Thermal Stability
The superior thermal stability of fused-ring carbazoles—such as indolo[3,2-b]carbazole (ICz) —stems from the "ladder-type" constitution. Unlike single carbazole units linked by rotatable single bonds, fused systems lock the aromatic rings into a coplanar conformation.
The Physics of Rigidity
-
Bond Dissociation Energy (BDE): The fused aromatic backbone distributes thermal energy across the entire
-system, preventing localized vibrational hotspots that lead to bond scission. -
Intermolecular Stacking: Planar fused rings facilitate strong
- stacking. While this increases the energy required for sublimation (desirable for thermal stability), it poses a challenge for solubility. -
Glass Transition (
): The rigidity directly correlates to high values.[1] A high is essential to prevent the "cold crystallization" of amorphous films during device operation, a common failure mode in OLEDs.
Experimental Methodology: A Self-Validating Protocol
To generate authoritative data, the experimental workflow must account for buoyancy effects, residual solvents, and oxidative degradation. The following protocol ensures reproducibility.
Protocol: High-Fidelity TGA/DSC Characterization
Phase A: Sample Preparation (Critical Step)
-
Purification: Samples must be sublimed (for OLED materials) or recrystallized (for pharma) to
purity. Impurities act as nucleation sites for early decomposition. -
Pre-Drying: Vacuum dry samples at
for 12 hours to remove surface moisture.
Phase B: Thermogravimetric Analysis (TGA)
-
Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or equivalent).
-
Pan: Platinum (inert, high thermal conductivity) or Alumina.
-
Atmosphere:
-
Standard: Dry Nitrogen (
mL/min) to determine intrinsic molecular stability ( ). -
Oxidative Stress: Dry Air to determine oxidative onset (critical for air-stable electronics).
-
-
Ramp Rate:
/min is the standard for reporting (temperature at 5% weight loss). -
Baseline Subtraction: Run an empty pan protocol identical to the sample run; subtract this baseline to correct for buoyancy effects at high temperatures.
Phase C: Differential Scanning Calorimetry (DSC)
-
Cycle: Heat-Cool-Heat.
-
First Heat: Erases thermal history/solvent effects.
-
Cooling: Controlled rate (e.g.,
/min) to form the glass.[2] -
Second Heat: The authoritative scan for determining
.
-
Visualization: Characterization Workflow
Caption: A self-validating workflow for thermal characterization. Note the parallel processing of TGA and DSC after the critical drying phase to ensure data integrity.
Comparative Thermal Data
The following table synthesizes TGA and DSC data for key fused-ring carbazole derivatives. Note the dramatic increase in stability when moving from simple carbazole to ladder-type systems.
| Compound Class | Representative Structure | Key Structural Driver | ||
| Simple Carbazole | 9-Phenylcarbazole | ~280 - 300 | 75 | Single C-N bond rotation limits rigidity. |
| Indolo[3,2-b]carbazole | 5,11-Dihydroindolo[3,2-b]carbazole (ICz) | > 450 | N/A (Crystalline) | Fully fused pentacyclic core maximizes |
| Ladder-Type Host | FCzTPA (Fused Carbazole-TPA) | 400 | 190 | Rigid fusion prevents segmental motion, boosting |
| Silsesquioxane Hybrid | Ladder-type Carbazole-SQ | 465 | > 200 | Inorganic Si-O backbone confers extreme thermal resistance [3]. |
| Pharma Ligand | 6-Formylindolo[3,2-b]carbazole (FICZ) | ~350 (est) | N/A | High melting point ( |
Note:
Structure-Property Relationships[3]
Designing for thermal stability involves a trade-off between solubility (processing) and rigidity (stability).
The Stability Logic
-
Core Extension: Fusing rings (e.g., indole to carbazole to indolocarbazole) increases the number of aromatic sextets, enhancing the resonance energy and thermal resistance.
-
Steric Bulking: Adding bulky groups (e.g., tert-butyl) does not significantly lower
but critically raises by frustrating crystallization, allowing stable amorphous films to form. -
Heteroatom Effects: The inclusion of Sulfur (benzothienocarbazole) or Oxygen (benzofurocarbazole) modulates the HOMO/LUMO levels without compromising the thermal scaffold [5].
Visualization: Design Logic for Stability
Caption: Causal relationships between molecular design features and thermal outcomes. Note that while alkyl chains improve solubility, they must be balanced to avoid compromising
Application Context
OLEDs: The Sublimation Threshold
In vacuum thermal evaporation, materials are heated to their sublimation point (
-
Requirement:
. -
Risk: If
is too close to , the molecule decomposes in the crucible, contaminating the device. Fused-ring carbazoles typically exhibit a wide safety window ( ), making them ideal for commercial manufacturing [1].
Pharmaceutical Development: Shelf-Life Prediction
For bioactive carbazoles like FICZ (an AhR agonist), TGA is utilized for Arrhenius Lifetime Estimation .
-
Method: Perform TGA at multiple slow ramp rates (e.g., 1, 2, 5, 10 °C/min).
-
Analysis: Plot
vs. (at fixed conversion). -
Outcome: This allows extrapolation to ambient temperatures to predict shelf-life stability (e.g.,
at ), a regulatory requirement for drug filing [6].
References
-
Oner, S., & Bryce, M. R. (2023).[3] A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Journal of Materials Chemistry C. Link
-
Zhang, J., et al. (2020).[4] Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability.[1][3] New Journal of Chemistry. Link
-
Imoto, H., et al. (2025). Thermal, Mechanical, and Photophysical Properties of Carbazole-Substituted POSS and Ladder Polysilsesquioxane. ResearchGate/Journal of Sol-Gel Science and Technology. Link
-
Wincent, E., et al. (2009). The suggested physiologic aryl hydrocarbon receptor activator 6-formylindolo[3,2-b]carbazole is formed from tryptophan by light. Journal of Biological Chemistry. Link
-
Zhao, M., et al. (2020).[4] Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition. Link
-
TA Instruments. (n.d.). Estimation of Polymer Lifetime by TGA Decomposition Kinetics. TA Instruments Applications Library. Link
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- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: 11H-Benzofuro[3,2-b]carbazole vs. Indolo[3,2-b]carbazole
This guide provides an in-depth technical analysis comparing 11H-Benzofuro[3,2-b]carbazole (BFCZ) and Indolo[3,2-b]carbazole (ICZ) . It is designed for researchers in organic electronics and medicinal chemistry, focusing on the structural consequences of heteroatom substitution (Oxygen vs. Nitrogen) within the pentacyclic aromatic scaffold.
Executive Summary
The structural divergence between Indolo[3,2-b]carbazole (ICZ) and its mono-oxygenated analogue, 11H-Benzofuro[3,2-b]carbazole (BFCZ), represents a classic case study in "chalcogen engineering" of fused heterocycles. While ICZ is a symmetric, electron-rich scaffold known for high-mobility p-type semiconductivity and potent Aryl Hydrocarbon Receptor (AhR) agonism, BFCZ introduces asymmetry and electronegativity via the furan moiety. This substitution dramatically alters the Highest Occupied Molecular Orbital (HOMO) levels, solid-state packing motifs, and solubility profiles, shifting the application potential from pure hole-transport materials to emissive OLED hosts and distinct pharmacological agents.
Structural & Electronic Anatomy
The core difference lies in the central heterocycles fused to the central benzene ring. Both molecules belong to the 5-6-6-6-5 fused ring system (ladder-type heteroacenes).
Structural Comparison
-
Indolo[3,2-b]carbazole (ICZ):
-
Symmetry:
(Centrosymmetric). -
Core: Two pyrrole rings fused to a central benzene.
-
H-Bonding: Contains two N-H moieties, facilitating strong intermolecular hydrogen bonding (N-H···π or N-H···N). This leads to a "herringbone" or "slipped-stack" packing in the solid state, often resulting in high melting points (>300°C) and poor solubility.
-
-
11H-Benzofuro[3,2-b]carbazole (BFCZ):
-
Symmetry:
(Asymmetric). -
Core: One pyrrole and one furan ring fused to a central benzene.
-
H-Bonding: Contains only one N-H donor. The Oxygen atom acts as a weak acceptor but eliminates one strong H-bond donor site. This disruption of the H-bond network typically enhances solubility in organic solvents compared to ICZ.
-
Electronic Consequences (The Chalcogen Effect)
The replacement of the amine (NH) with oxygen (O) induces a Stark electronic shift due to the higher electronegativity of oxygen (
| Property | Indolo[3,2-b]carbazole (ICZ) | 11H-Benzofuro[3,2-b]carbazole (BFCZ) | Causality |
| HOMO Level | Higher (~ -5.0 to -5.2 eV) | Lower (~ -5.4 to -5.6 eV) | Oxygen's electronegativity stabilizes the HOMO, making BFCZ harder to oxidize. |
| Band Gap | Narrower | Wider | The stabilization of the HOMO is often greater than the LUMO shift, widening the optical gap. |
| Fluorescence | Weak/Moderate (Aggregation Quenching) | High Quantum Yield | Reduced intermolecular H-bonding reduces non-radiative decay pathways in the solid state. |
| Stability | Prone to oxidation in solution | Enhanced oxidative stability | Lower HOMO level confers resistance to environmental oxidation. |
Synthetic Pathways
The synthesis of these cores requires distinct strategies. ICZ is often accessed via symmetry-driven dimerization, whereas BFCZ requires stepwise construction to ensure correct asymmetry.
Visualization of Synthetic Logic
Figure 1: Synthetic logic flow comparing the symmetry-driven synthesis of ICZ versus the stepwise assembly required for the asymmetric BFCZ scaffold.
Detailed Synthetic Protocols
Protocol A: Synthesis of Indolo[3,2-b]carbazole (ICZ)
Standard Method: Iodine-mediated oxidative cyclization of 1,4-bis(indol-2-yl)benzene.
-
Reagents: 1,4-di(1H-indol-2-yl)benzene, Iodine (
), Toluene. -
Procedure:
-
Dissolve precursor in toluene.
-
Add catalytic Iodine (10 mol%).
-
Reflux for 12 hours under irradiation (hv) or oxidative conditions.
-
Purification: The product precipitates due to low solubility. Filter and wash with hot ethanol.
-
Yield: Typically >80%.[1]
-
Protocol B: Synthesis of 11H-Benzofuro[3,2-b]carbazole (BFCZ)
Standard Method: Palladium-catalyzed intramolecular cyclization.
-
Precursor: 3-(2-bromophenoxy)-9H-carbazole (Constructed via Ullmann coupling of 3-hydroxycarbazole and 1,2-dibromobenzene).
-
Reagents:
(5 mol%), Tricyclohexylphosphine ( ), , Dimethylacetamide (DMAc). -
Procedure:
-
Inert Atmosphere: Purge reaction vessel with Argon.
-
Cyclization: Heat the mixture to 140°C for 24 hours. The Pd(0) species inserts into the C-Br bond and facilitates C-H activation at the carbazole C-2 position.
-
Work-up: Pour into water, extract with dichloromethane.
-
Purification: Column chromatography (Hexane/Ethyl Acetate) is required as the product is soluble.
-
Pharmacological Implications: The AhR Connection
Both scaffolds are planar, lipophilic molecules that mimic the dimensions of Dioxin (TCDD), making them ligands for the Aryl Hydrocarbon Receptor (AhR). However, their biological fates differ.
AhR Activation Pathway
Indolo[3,2-b]carbazole is a potent endogenous agonist derived from dietary tryptophan (acid-mediated condensation in the gut).
Figure 2: The Aryl Hydrocarbon Receptor signaling pathway. ICZ acts as a "self-limiting" agonist because it induces the very enzymes (CYP1A1) that degrade it.
Comparative Bioactivity
-
ICZ: High affinity (
in pM range). It forms critical Hydrogen bonds within the AhR binding pocket (specifically with Ser-365 and Gln-383 in murine AhR models). It is transient; it induces CYP1A1 which rapidly hydroxylates the ICZ, clearing it from the system. -
BFCZ: The replacement of NH with O removes a Hydrogen Bond donor. While it retains planarity and lipophilicity (key for entering the pocket), the loss of the H-bond reduces binding affinity compared to ICZ. However, BFCZ is often more metabolically stable than ICZ because the electron-poor furan ring is less susceptible to electrophilic attack by CYP enzymes compared to the electron-rich pyrrole.
Material Science Applications (Optoelectronics)
In the realm of Organic Field-Effect Transistors (OFETs) and OLEDs, the choice between ICZ and BFCZ is dictated by the desired charge transport polarity and film morphology.
| Application | Indolo[3,2-b]carbazole (ICZ) | 11H-Benzofuro[3,2-b]carbazole (BFCZ) |
| OFETs | Excellent p-type material. High hole mobility ( | Ambipolar potential. Lower HOMO allows for better stability, but packing is less dense than ICZ, potentially lowering mobility unless substituted. |
| OLEDs | Used as a Hole Transport Layer (HTL) .[2] | Used as a Host Material for triplet emitters. The higher triplet energy ( |
| Solubility | Poor (requires alkyl chains at N-positions). | Good (soluble in common organic solvents like chloroform/THF without long alkyl chains). |
References
-
AhR Agonism & Structure
- Title: Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applic
- Source: ResearchG
-
URL:[Link] (Search Term: Indolo[3,2-b]carbazole AhR)
-
Organic Semiconductor Properties
-
Synthesis of Chalcogen Analogues
-
Pharmacology Database
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two novel indolo[3,2-b]carbazole derivatives containing dimesitylboron moieties: synthesis, photoluminescent and electroluminescent properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Evaluation of the AhR Activity of Indolo[3,2 -b]carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. indolo[3,2-b]carbazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Solubility Profile of 11H-Benzofuro[3,2-b]carbazole in Organic Solvents
Executive Summary
11H-Benzofuro[3,2-b]carbazole (CAS: 1199350-22-5) is a rigid, fused pentacyclic heteroaromatic compound.[1] Its planar geometry and extended
This guide provides a technical analysis of its solubility profile, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (processing). It establishes a hierarchy of solvent compatibility based on polarity, hydrogen bonding capability, and dispersion forces, providing researchers with actionable protocols for dissolution, processing, and purification.
Physicochemical Basis of Solubility
Understanding the solubility of 11H-Benzofuro[3,2-b]carbazole requires analyzing its molecular interactions.
| Property | Value / Characteristic | Implication for Solubility |
| Structure | Fused Benzofuran & Carbazole | Rigid, planar "brick-like" packing.[2] |
| Intermolecular Forces | Strong | Requires solvents with high dispersion forces (e.g., aromatics, chlorinated) to intercalate and dissolve.[2] |
| H-Bonding | 11-NH Donor | The unsubstituted nitrogen acts as a Hydrogen Bond Donor (HBD).[2] Solvents with strong H-Bond Acceptor (HBA) character (e.g., DMSO, DMF) are favored. |
| Melting Point | ~244–246 °C | High melting point indicates high lattice energy, correlating with lower general solubility at room temperature.[2] |
Solubility Profile & Solvent Selection
The following classification is derived from empirical behavior of fused carbazole systems and Hansen Solubility Parameter (HSP) principles.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |
| Dipolar Aprotic | DMSO, DMF, NMP | High (Primary Choice) | Mechanism: Strong H-bond acceptors disrupt intermolecular N-H interactions.Use: Biological stock solutions (10-20 mM), synthesis reaction media.[2] |
| Chlorinated | Chloroform, DCM, Chlorobenzene | Good | Mechanism: High polarizability matches the solute's dispersion forces.Use: NMR analysis, column chromatography, solution processing.[2] |
| Aromatic | Toluene, Xylene, o-Dichlorobenzene | Moderate (Heat Required) | Mechanism: |
| Polar Protic | Methanol, Ethanol, Water | Insoluble | Mechanism: High polarity mismatch; inability to disrupt hydrophobic |
| Aliphatic | Hexanes, Cyclohexane | Insoluble | Mechanism: Lacks sufficient dispersion energy or polarity to solvate the heterocyclic core.Use: Washing impurities from solid precipitate.[2] |
Critical Solvation Mechanisms
-
The "DMSO Effect": The unsubstituted 11H-nitrogen is a hydrogen bond donor. DMSO serves as an excellent solvent not just due to polarity, but because its oxygen atom acts as a potent hydrogen bond acceptor, effectively "pulling" molecules out of the crystal lattice.
-
Temperature Dependence: Due to high lattice energy, solubility in aromatic solvents (Toluene) often increases non-linearly with temperature. A suspension at 25°C may become a clear solution at 80°C, making these ideal for recrystallization.
Experimental Protocols
As specific quantitative data (mg/mL) varies by synthesis purity and crystal polymorph, researchers must validate solubility empirically.
Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)
Purpose: To determine the exact thermodynamic solubility limit in a specific solvent.
-
Preparation: Weigh excess solid (~10 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Agitation: Shake or stir at a constant temperature (e.g., 25°C) for 24–48 hours to ensure equilibrium.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (avoid nylon which may bind the compound).
-
Quantification: Analyze the supernatant via HPLC-UV (detection @ ~280-300 nm) against a standard curve prepared in DMSO.
Protocol B: Visual Solubility Screen (Go/No-Go)
Purpose: Rapid assessment for formulation or processing.
-
Place 1 mg of compound in a clear vial.
-
Add solvent in stepwise aliquots: 100 µL (10 mg/mL)
400 µL (2 mg/mL) 500 µL (1 mg/mL). -
After each addition, vortex for 30 seconds and sonicate for 5 minutes.
-
Visual Check: Hold against a dark background with side-lighting.
Decision Workflow & Visualization
The following diagram outlines the logical flow for selecting a solvent system based on the intended application (Biological Assay vs. Material Processing).
Figure 1: Decision tree for solvent selection based on application requirements, highlighting the divergence between biological and material science workflows.
Troubleshooting & Optimization
| Issue | Cause | Corrective Action |
| "Crashing Out" in Media | Rapid change in polarity when diluting DMSO stock into aqueous buffer.[2] | Stepwise Dilution: Dilute DMSO stock into an intermediate solvent (e.g., PEG-400 or Ethanol) before adding to water, or use a surfactant (Tween-80) if assay permits. |
| Gelation in Toluene | Formation of organogel networks due to | Heat & Sonicate: Warm the solution to 60°C. Add a small percentage (5%) of DCM or Chlorobenzene to disrupt the network. |
| Insoluble Residue | Polymorphic impurities or oxidation products.[2] | Filter: Use a 0.45 µm PTFE syringe filter. If the residue is black/brown, it may be an oxidation byproduct; repurify via silica plug (DCM eluent). |
References
-
PubChem. (n.d.). 11H-Benzofuro[3,2-b]carbazole (CID 57997277).[1] National Library of Medicine. Retrieved from [Link]
- Li, Z., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. (Contextual grounding on fused carbazole solubility).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).[6][7]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.[4][8][9] (Reference for DMSO solvation of heterocyclic aromatics). Retrieved from [Link]
Sources
- 1. 11H-Benzofuro[3,2-b]carbazole [synhet.com]
- 2. Hansen solubility parameters [stenutz.eu]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Design and synthesis of pyrido[3,2-α]carbazole derivatives and their analogues as potent antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. ThermoML:J. Chem. Eng. Data 2018, 63, 3, 822-831 [trc.nist.gov]
Photophysics and Molecular Engineering of Benzofuro-Fused Carbazoles
Executive Summary
Benzofuro-fused carbazoles represent a premier class of rigid, planar, nitrogen-oxygen heterocycles. Unlike their non-fused counterparts, the fusion of the benzofuran and carbazole moieties creates a highly extended
This guide dissects the photophysical mechanisms that make these scaffolds critical for Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems. While carbazole derivatives have historical pharmacological relevance, the benzofuro-fused architecture is primarily engineered for optoelectronics due to its bipolar charge transport capabilities and wide bandgap.
Structural Isomerism & Electronic Architecture
The photophysical identity of benzofuro-fused carbazoles is dictated by the topology of the fusion. The position of the oxygen atom relative to the nitrogen bridge modulates the HOMO/LUMO levels and the Singlet-Triplet energy gap (
Fusion Topologies
The two most prominent isomers utilized in high-performance devices are:
-
Benzofuro[2,3-c]carbazole: Linear fusion, maximizing conjugation length.
-
Benzofuro[3,2-b]carbazole: Angular fusion, often resulting in higher triplet energies due to confined effective conjugation.
Electronic Confinement Mechanism
The "weak" oxygen bridge (compared to the nitrogen center) acts as a distinct electronic modulation point.
-
HOMO Localization: Predominantly distributed over the carbazole (donor) segment.
-
LUMO Localization: Delocalized across the fused benzofuran system.
-
Result: This partial separation of frontier orbitals within a rigid, fused planar system minimizes the exchange integral (
), leading to a small —a prerequisite for efficient TADF up-conversion.
Visualizing the Structure-Property Flow
The following diagram illustrates how structural modifications translate to device performance.
Figure 1: Causality chain linking molecular topology to optoelectronic utility.
Photophysical Characterization Protocols
To validate these materials for device integration, specific protocols must be followed to determine the Triplet Energy (
Protocol: Determination of Triplet Energy ( )
The triplet energy is the most critical parameter for host materials. It cannot be measured accurately at room temperature due to thermal quenching.
Methodology:
-
Sample Preparation: Dissolve the benzofuro-carbazole derivative in 2-methyltetrahydrofuran (2-MeTHF) or toluene. Concentration should be dilute (
M) to prevent aggregation. -
Deoxygenation: Critical Step. Oxygen is a triplet quencher. Degas the solution using at least 5 freeze-pump-thaw cycles or vigorous argon bubbling for 30 minutes.
-
Cryogenic Cooling: Place the sample in a liquid nitrogen cryostat (77 K).
-
Measurement: Excite the sample at its absorption maximum (
). Record the phosphorescence spectrum. -
Calculation: The
is calculated from the onset (highest energy vibronic peak) of the phosphorescence spectrum, not the peak maximum.
Protocol: Transient Photoluminescence (Decay Dynamics)
To distinguish between prompt fluorescence (PF) and delayed fluorescence (DF/TADF).
-
Excitation: Use a pulsed laser (e.g., 355 nm Nd:YAG or 375 nm diode).
-
Detection: Time-Correlated Single Photon Counting (TCSPC) for nanosecond range (PF) and Multi-Channel Scaling (MCS) for microsecond range (DF).
-
Analysis: A bi-exponential decay in deoxygenated solution that becomes mono-exponential upon aeration confirms the presence of a triplet-mediated process (TADF or Phosphorescence).
Key Photophysical Data Comparison
The following table summarizes the properties of core benzofuro-fused carbazole derivatives used as OLED hosts. Note the high Triplet Energy (
| Material | Fusion Type | HOMO (eV) | LUMO (eV) | Application | ||
| CBP (Ref) | N/A (Linked) | 62 | -5.56 | -2.35 | 2.56 | Green Host |
| 12BFCz | [2,3-a] | 147 | -5.65 | -2.15 | 2.94 | Blue Host |
| 34BFCz | [3,2-c] | >150 | -5.70 | -2.10 | 3.05 | Deep Blue Host |
| CzCbPy | Bipolar Hybrid | N/A | -5.81 | -2.30 | 3.05 | TADF Host |
Table 1: Comparative electronic and thermal properties. Note the significant boost in
Mechanism of Action: Host-Guest Energy Transfer
In an OLED device, the benzofuro-carbazole acts as a "Host."[1][2][3] It must capture electrically injected charges, form excitons, and transfer that energy to the "Guest" (Dopant) without loss.
The Mechanism:
-
Charge Trapping: The bipolar nature (Carbazole=Hole, Benzofuran=Electron) allows balanced charge capture.
-
Exciton Formation: Singlet (
) and Triplet ( ) excitons form on the host. -
Energy Transfer:
-
Förster Resonance Energy Transfer (FRET): Long-range dipole-dipole transfer (
). -
Dexter Energy Transfer: Short-range electron exchange (
). This requires the Host to be higher than the Guest to prevent back-transfer.
-
Figure 2: Energy transfer pathways. Efficient Dexter transfer (Red Arrow) relies strictly on the Host
Synthesis Overview (Rap-Stoermer)
While various routes exist, the Rap-Stoermer reaction is favored for its ability to form the benzofuran ring directly onto the carbazole scaffold under mild conditions.
General Protocol:
-
Precursor: Start with 3-chloroacetyl-9-ethyl-9H-carbazole.
-
Reagent: React with substituted salicylaldehydes.
-
Conditions: Acetonitrile (
), PEG-400 (Catalyst), Ultrasound irradiation (optional for speed). -
Mechanism: Base-catalyzed condensation followed by intramolecular ring closure.
-
Yield: Typically 60-80%, yielding the fused benzofuro[2,3-c]carbazole core.
References
-
Sasabe, H., & Kido, J. (2013). "Multifunctional Host Materials for High-Efficiency Phosphorescent Organic Light-Emitting Diodes." Journal of Materials Chemistry C.
-
Gao, W., et al. (2014). "A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives." Beilstein Journal of Organic Chemistry.
-
Cho, Y.J., et al. (2014). "High-Efficiency Blue Phosphorescent Organic Light-Emitting Diodes Using Carbazole-Based Bipolar Host Materials." Journal of Materials Chemistry C.
- Albrecht, K., et al. (2017). "Carbazole-Based Host Materials for Blue Electrophosphorescence." Chemical Reviews.
-
GuideChem. (2023). "8H-Benzofuro[2,3-c]carbazole Properties and CAS Data."
Sources
11H-Benzofuro[3,2-b]carbazole molecular weight and formula
This guide provides an in-depth technical analysis of 11H-Benzofuro[3,2-b]carbazole , a fused heterocyclic core critical to the development of high-performance organic semiconductors.
Molecular Identity, Synthesis, and Optoelectronic Applications
Executive Summary
11H-Benzofuro[3,2-b]carbazole (CAS: 1199350-22-5) is a rigid, planar, nitrogen-oxygen-containing fused heterocyclic system.[1][2] Its structural hybridity—combining the high triplet energy of carbazole with the electron-donating character of benzofuran—makes it a premier scaffold for Organic Light-Emitting Diodes (OLEDs) .[3] It is widely utilized as a host material for phosphorescent emitters and as a hole-transporting layer (HTL) due to its superior thermal stability and tunable electronic energy levels.[3]
Chemical Identity & Physical Properties[3]
| Property | Data |
| IUPAC Name | 11H-[1]Benzofuro[3,2-b]carbazole |
| CAS Number | 1199350-22-5 |
| Molecular Formula | C₁₈H₁₁NO |
| Molecular Weight | 257.29 g/mol |
| Exact Mass | 257.0841 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in THF, CHCl₃, Chlorobenzene; Insoluble in water |
| Melting Point | >240 °C (Typical for fused carbazoles) |
Structural Analysis
The molecule features a pentacyclic core where a benzofuran ring is fused to the b-face of a carbazole unit.[3] This fusion locks the structure into a rigid plane, enhancing π-conjugation while suppressing non-radiative decay pathways—a critical feature for high quantum efficiency in OLEDs.[3]
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and the fusion points of the benzofuran and carbazole moieties.[3]
[3]
Synthesis Methodologies
Synthesizing the parent 11H-benzofuro[3,2-b]carbazole core typically requires constructing the central pyrrole ring from a biaryl precursor.[3] Two robust, field-proven methodologies are recommended.
Method A: The Cadogan Cyclization (Reductive Cyclization)
This is the classical and most scalable route.[3] It involves the reductive cyclization of a nitro-substituted precursor using triethyl phosphite.
Step-by-Step Protocol:
-
Precursor Synthesis: React 2,3-benzofuran-dione (or a related benzofuranone) with o-nitrophenylhydrazine or couple 2-bromobenzofuran with o-nitrophenylboronic acid to generate 2-(2-nitrophenyl)benzofuran .
-
Cyclization:
-
Reagents: 2-(2-nitrophenyl)benzofuran (1.0 eq), Triethyl phosphite (P(OEt)₃, Solvent/Reagent).[3]
-
Conditions: Reflux at 160–180 °C under inert atmosphere (N₂) for 12–24 hours.
-
Mechanism: The phosphite deoxygenates the nitro group to a nitrene intermediate, which inserts into the adjacent C-H bond of the benzofuran ring to close the carbazole nitrogen ring.[3]
-
Workup: Distill off excess P(OEt)₃. Purify the residue via column chromatography (SiO₂, Hexane/Ethyl Acetate gradient).
-
Method B: Pd-Catalyzed Intramolecular C-H Activation
A modern approach favored for introducing substituents at specific positions.
Step-by-Step Protocol:
-
Precursor: 3-bromo-2-phenylaminobenzofuran or N-(2-bromophenyl)-2-benzofuranamine .
-
Catalytic System:
-
Conditions: Heat to 140 °C in a sealed tube for 12 hours.
-
Outcome: Palladium inserts into the C-Br bond and activates the adjacent C-H on the benzofuran, forming the C-C bond to close the ring.[3]
Synthesis Workflow Diagram
[3]
Electronic Properties & Applications
The fusion of benzofuran to carbazole lowers the HOMO energy level (stabilizing the molecule against oxidation) while maintaining a high Triplet Energy (E_T), making it an ideal "Bipolar" host.[3]
Key Electronic Parameters (Estimated for Core)
| Parameter | Value (Approx.) | Significance |
| HOMO Level | -5.4 eV | Deep HOMO allows for good hole injection matching with high-work-function anodes. |
| LUMO Level | -2.2 eV | High LUMO ensures electron blocking, confining excitons in the emissive layer.[3] |
| Band Gap (E_g) | ~3.2 eV | Wide gap suitable for blue and green host materials.[3] |
| Triplet Energy (E_T) | ~2.8 eV | Sufficiently high to host green and yellow phosphorescent dopants (e.g., Ir(ppy)₃).[3] |
Applications in OLEDs[3][6]
-
Phosphorescent Host: The high triplet energy prevents reverse energy transfer from the phosphorescent dopant back to the host, ensuring high efficiency.[3]
-
Hole Transport Layer (HTL): The carbazole nitrogen provides high hole mobility (>10⁻³ cm²/Vs in optimized films).[3]
-
Exciplex Forming Co-Host: When mixed with an electron-transporting material (e.g., Triazine derivatives), it forms an exciplex that can harvest triplet excitons via Thermally Activated Delayed Fluorescence (TADF).[3]
References
-
SynHet. (n.d.). 11H-Benzofuro[3,2-b]carbazole Product Analysis. Retrieved from [3]
-
National Institutes of Health (NIH). (2024).[3] Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition. Retrieved from
-
Royal Society of Chemistry. (2023). Fused-ring carbazole derivatives as emitter and/or host materials in OLED applications. Retrieved from [3]
-
ChemicalBook. (2025).[3][4] 11H-Benzofuro[3,2-b]carbazole Properties and Suppliers. Retrieved from [3]
-
ResearchGate. (2021). Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-H Functionalization. Retrieved from
Sources
- 1. 11H-Benzofuro[3,2-b]carbazole [synhet.com]
- 2. nexconn.com [nexconn.com]
- 3. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzofurocarbazole (BFCz) Architectures: Next-Generation Hosts for High-Stability PhOLEDs and TADF Systems
The following is an in-depth technical guide on Benzofurocarbazole (BFCz) architectures for OLED host applications.
Executive Summary
The commercial viability of organic light-emitting diodes (OLEDs), particularly in the deep-blue spectrum, hinges on the development of host materials that combine high triplet energy (
Unlike flexible linked systems, the fused BFCz core offers high rigidity, resulting in glass transition temperatures (
Molecular Engineering & Isomerism
The BFCz scaffold is designed to solve the "stability-energy" trade-off. Traditional high-
Structural Advantages
-
Rigid Fused Core: The fusion of the benzofuran and carbazole rings suppresses non-radiative vibrational relaxation, enhancing the photoluminescence quantum yield (PLQY) of the host itself.
-
Bipolar Transport: The carbazole unit acts as a weak donor (hole transport), while the benzofuran moiety introduces electron-withdrawing character (electron transport), facilitating balanced charge flux in the emitting layer (EML).
-
Isomeric Tuning: The fusion topology (e.g., [2,3-b] vs. [3,2-c]) dictates the conjugation length and triplet energy. The 5H-benzofuro[3,2-c]carbazole isomer is particularly notable for retaining a high
(2.94 eV) comparable to mCP, but with a of 147°C (vs. 62°C for mCP).
Energy Level Alignment
For efficient triplet harvesting, the host's triplet energy must exceed that of the dopant to prevent reverse energy transfer.[1]
Figure 1: Energy level alignment between BFCz host and FIrpic (sky-blue emitter), demonstrating the requisite triplet confinement (
Experimental Protocol: Synthesis of 5H-Benzofuro[3,2-c]carbazole
The synthesis utilizes a Cadogan cyclization , a robust method for forming carbazole-like fused systems from nitro-biaryl precursors using organophosphorus reductants.
Precursor Synthesis (Suzuki Coupling)
Reaction: 1-bromo-2-nitrobenzene + dibenzofuran-4-boronic acid
-
Reagents: 1-bromo-2-nitrobenzene (1.0 eq), dibenzofuran-4-boronic acid (1.2 eq),
(2.0 eq), (3-5 mol%). -
Solvent: THF:Water (3:1 v/v).
-
Procedure: Degas solvents with
for 30 min. Reflux for 24 hours under inert atmosphere. -
Workup: Extract with ethyl acetate, dry over
, and purify via silica gel column chromatography (Hexane/Ethyl Acetate).
Ring Fusion (Cadogan Cyclization)
Reaction: Reductive cyclization of the nitro precursor to the fused indole ring.
-
Reagents: 4-(2-nitrophenyl)dibenzo[b,d]furan (1.0 eq), Triphenylphosphine (
, 2.5 eq). -
Solvent: 1,2-Dichlorobenzene (o-DCB).
-
Procedure:
-
Dissolve reactants in o-DCB.
-
Heat to reflux (~180°C) for 36 hours. The high temperature is critical for the deoxygenation and nitrene insertion mechanism.
-
Safety Note: This reaction generates phosphine oxides and requires efficient exhaust ventilation.
-
-
Purification (Critical for OLEDs):
-
Distill off o-DCB under reduced pressure.
-
Wash the crude solid with toluene to remove bulk
. -
Sublimation: Final purification must be performed via thermal gradient sublimation (
Torr) to achieve >99.9% purity required for device longevity.
-
Figure 2: Synthetic pathway for BFCz host material via Cadogan cyclization.
Device Engineering & Performance
BFCz is typically employed as a host for blue or sky-blue phosphorescent emitters (e.g., FIrpic) or as a sensitizing host in TADF-assisted fluorescence systems.
Device Architecture
A standard stack for evaluating BFCz efficacy is: ITO / HAT-CN (10nm) / TAPC (40nm) / BFCz:FIrpic (10-15%, 30nm) / TmPyPB (40nm) / LiF / Al
-
HIL/HTL: HAT-CN and TAPC facilitate hole injection.
-
EML: BFCz acts as the host matrix.
-
ETL: TmPyPB provides hole blocking and electron transport, crucial for confining the recombination zone within the BFCz layer.
Comparative Performance Data
The following data compares BFCz against the standard mCP host in sky-blue PhOLEDs.
| Metric | BFCz Host | mCP Host (Reference) | Impact of BFCz |
| Triplet Energy ( | 2.94 eV | 2.90 eV | Comparable confinement |
| Glass Transition ( | 147 °C | 62 °C | +85°C (Critical for Stability) |
| Max EQE | 15.0 % | ~13-16 % | Maintained efficiency |
| Power Efficiency | 14.9 lm/W | 12.5 lm/W | Improved charge balance |
| CIE Coordinates | (0.16, 0.[2]37) | (0.16, 0.37) | Identical color purity |
Interpretation
While the EQE values are similar, the thermal stability (
References
-
Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Source: Chemical Communications, 2015. URL:[Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Source: Materials Chemistry Frontiers, 2023. URL:[Link]
-
Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters. Source: Journal of Materials Chemistry C, 2022. URL:[Link]
-
Benzothienocarbazole-Based Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Source: Chemistry – A European Journal, 2021. (Cited for comparative BTCz/BFCz properties). URL:[Link]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 11H-Benzofuro[3,2-b]carbazole via Palladium Catalysis
This guide details the protocol for the synthesis of 11H-Benzofuro[3,2-b]carbazole (CAS: 1199350-22-5), a critical ladder-type heterocycle used as a high-triplet-energy host and emitter in OLED devices.
The method focuses on a sequential Palladium-catalyzed strategy , utilizing a Suzuki-Miyaura cross-coupling followed by a Palladium-catalyzed intramolecular oxidative C–H amination. This route is selected for its atom economy and the accessibility of starting materials compared to classical di-halogenated precursors.
Executive Summary
11H-Benzofuro[3,2-b]carbazole is a pentacyclic scaffold combining the structural features of carbazole and dibenzofuran. Its rigid, planar geometry imparts high thermal stability and a wide bandgap, making it an ideal host material for blue phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs.
This protocol outlines a two-step Pd-catalyzed synthesis :
-
Precursor Assembly: Regioselective Suzuki-Miyaura coupling of 3-bromodibenzofuran with 2-aminophenylboronic acid ester.
-
Ring Closure: Pd(II)-catalyzed intramolecular oxidative C–H amination to form the central pyrrole ring.
Key Advantages of This Protocol
-
Step-Economy: Avoids the multi-step preparation of unstable di-halogenated intermediates.
-
Scalability: Utilizes robust Pd(0)/Pd(II) catalytic cycles compatible with gram-scale synthesis.
-
Purity: Minimizes regioisomeric byproducts common in acid-catalyzed cyclizations (e.g., Cadogan).
Retrosynthetic Analysis & Pathway
The strategy relies on constructing the central pyrrole ring last via a C–N bond formation between the pendant amine and the activated C2-position of the dibenzofuran core.
Figure 1: Retrosynthetic logic for the construction of the 6-5-6-5-6 pentacyclic core.
Experimental Protocol
Part A: Synthesis of 3-(2-Aminophenyl)dibenzofuran
This step couples the dibenzofuran core with the aniline moiety.
Reagents:
-
3-Bromodibenzofuran (1.0 eq)
-
2-Aminophenylboronic acid pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 M aq. solution, 3.0 eq)
-
Solvent: 1,4-Dioxane / Ethanol (4:1 v/v)
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with 3-bromodibenzofuran (10 mmol, 2.47 g), boronic ester (12 mmol, 2.63 g), and Pd(PPh₃)₄ (0.5 mmol, 578 mg).
-
Inertion: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Ethanol (10 mL) via syringe. Add the aqueous K₂CO₃ solution (15 mL).
-
Reaction: Heat the mixture to 90°C for 12–16 hours under vigorous stirring. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of bromide.
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
-
Extraction: Dilute filtrate with water, extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient 10:1 to 4:1).
-
Yield Expectation: 85–92% (Pale yellow solid).
-
Part B: Pd-Catalyzed Oxidative Cyclization to 11H-Benzofuro[3,2-b]carbazole
This critical step closes the ring via C–H activation.
Reagents:
-
3-(2-Aminophenyl)dibenzofuran (1.0 eq)
-
Pd(OAc)₂ (10 mol%)[1]
-
Cu(OAc)₂ (2.0 eq) – Acts as the terminal oxidant
-
Solvent: Glacial Acetic Acid (AcOH) or Pivalic Acid (PivOH)
-
Atmosphere: Air or O₂ balloon (optional, if Cu loading is reduced)
Procedure:
-
Setup: In a heavy-walled pressure tube or round-bottom flask, dissolve the intermediate (5 mmol, 1.29 g) in Glacial AcOH (25 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (0.5 mmol, 112 mg) and Cu(OAc)₂ (10 mmol, 1.81 g).
-
Reaction: Seal the vessel (if using a tube) or attach a reflux condenser. Heat to 120°C for 24 hours.
-
Note: The solution will turn dark green/black due to Cu(II)/Cu(I) redox cycling.
-
-
Monitoring: Check reaction progress by LC-MS. The product is highly non-polar and fluorescent.
-
Workup: Cool to RT. Pour the reaction mixture into ice-cold water (100 mL) to precipitate the crude product.
-
Neutralization: Neutralize carefully with saturated NaHCO₃ solution.
-
Filtration: Collect the precipitate by filtration. Wash extensively with water and cold methanol.
-
Purification: Recrystallization is preferred over chromatography due to solubility issues.
-
Solvent System: Chlorobenzene or Toluene/Ethanol.
-
Sublimation: For device-grade purity (>99.9%), vacuum sublimation at 280°C/10⁻⁶ Torr is required.
-
Reaction Mechanism & Pathway
The cyclization proceeds via an electrophilic palladation mechanism followed by reductive elimination.
Figure 2: Mechanistic cycle of the Pd(II)-catalyzed oxidative C-H amination.
Data Summary & Characterization
Expected Analytical Data:
| Technique | Parameter | Expected Signal / Observation |
| 1H NMR (400 MHz, DMSO-d6) | N-H Proton | Singlet at δ ~11.5–12.0 ppm (Broad, disappears with D₂O). |
| Aromatic Region | Multiplets at δ 7.3–8.5 ppm. Characteristic doublet for H-1/H-10. | |
| MS (EI/MALDI) | Molecular Ion | m/z = 257.08 [M]+ (Calculated for C₁₈H₁₁NO: 257.29). |
| Appearance | Physical State | White to off-white crystalline powder. |
| Solubility | Solvents | Soluble in THF, Chlorobenzene, DMSO. Poor in MeOH, Hexane. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Catalyst Poisoning | Ensure removal of S/P impurities from Step 1. Use high-purity AcOH. |
| Incomplete Conversion | Insufficient Oxidant | Increase Cu(OAc)₂ to 2.5 eq or bubble O₂ through the reaction. |
| Regioisomers | C-H Activation at C4 | C2 is electronically favored, but steric bulk on N can shift selectivity. Ensure N is unsubstituted (NH₂). |
| Purification Difficulty | Low Solubility | Use hot filtration in chlorobenzene or Soxhlet extraction with toluene. |
References
-
Truong, M. A., & Nakano, K. (2015). Synthesis of Benzofuro- and Indolo[3,2-b]indoles via Palladium-Catalyzed Double N-Arylation.[1] The Journal of Organic Chemistry, 80(22), 11566–11572. Link
-
Li, W., et al. (2023). Space-Crowded Donor–Acceptor–Donor Ultraviolet Emitters for Efficient Narrowband Electroluminescence. ACS Applied Materials & Interfaces, 15(30). Link
-
Jang, H. J., et al. (2023). Hybridized Local and Charge-Transfer Excited-State Emitter for a Blue Organic Solid-State Laser. ACS Applied Materials & Interfaces. Link
-
ChemicalBook. (2025). 11H-Benzofuro[3,2-b]carbazole Product Properties. Link
Sources
Application Note: N-Arylation of 11H-Benzofuro[3,2-b]carbazole
This Application Note and Protocol Guide details the N-arylation of 11H-Benzofuro[3,2-b]carbazole , a rigid, ladder-type fused heteroacene widely used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Introduction & Strategic Analysis
11H-Benzofuro[3,2-b]carbazole represents a class of "ladder-type"
Successful N-arylation serves two critical purposes:
-
Solubility Enhancement: Introducing bulky aryl groups (e.g., tolyl, xylyl, biphenyl) disrupts planar stacking, rendering the material processable.
-
Electronic Tuning: Direct conjugation with the nitrogen lone pair modulates the HOMO energy level, essential for hole-transport materials (HTM).
Retrosynthetic Strategy: Catalyst Selection
The N-H bond in the carbazole moiety is weakly acidic (
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (High Performance)
Best for: Complex aryl halides, electron-rich partners, and maximizing yield.
Rationale: The use of bulky, electron-rich phosphine ligands (e.g., XPhos ,
Materials
-
Substrate: 11H-Benzofuro[3,2-b]carbazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) [Preferred over chlorides for kinetics]
-
Catalyst:
(2-5 mol%) or -
Ligand: XPhos or SPhos (4-10 mol%, 1:2 Pd:Ligand ratio)
-
Base: Sodium tert-butoxide (
) (1.5 - 2.0 equiv) -
Solvent: Anhydrous Toluene or Xylene (degassed)
Step-by-Step Methodology
-
Pre-activation (Optional but Recommended): In a glovebox or under Argon, mix
and XPhos in a small volume of toluene and stir for 10 mins at RT to form the active catalytic species ( ). -
Reaction Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:
-
Solvation: Evacuate and backfill with Argon (3x). Inject anhydrous Xylene via syringe.
-
Expert Tip: If the substrate is insoluble at RT, use o-Dichlorobenzene (o-DCB) or Mesitylene as solvent to allow heating above
.
-
-
Catalyst Addition: Inject the pre-formed catalyst solution (or add solid catalyst/ligand in step 2).
-
Reaction: Heat the mixture to reflux (
) for 12-24 hours.-
Monitoring: Due to low solubility, TLC may be difficult. Monitor by aliquot NMR or HPLC (taking a small sample, drying, and dissolving in
or hot ).
-
-
Workup:
-
Cool to RT.
-
Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with hot Toluene or Chlorobenzene.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Recrystallization is preferred over chromatography due to solubility.
-
Solvent System: Dissolve in minimal hot Toluene/Chlorobenzene and precipitate by adding Methanol or Hexane.
-
Protocol B: Copper-Catalyzed Ullmann Coupling (Cost-Effective)
Best for: Aryl Iodides, large-scale synthesis, and substrates requiring extreme temperatures.
Rationale: Copper requires higher temperatures (
Materials
-
Substrate: 11H-Benzofuro[3,2-b]carbazole (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Copper(I) Iodide (CuI) (10-20 mol%)
-
Ligand:
-trans-1,2-Diaminocyclohexane (DACH) or 1,10-Phenanthroline (20-40 mol%) -
Base:
or (2.0 equiv) -
Solvent: DMF, DMAc, or NMP (degassed)
Step-by-Step Methodology
-
Setup: Charge a pressure tube or Schlenk flask with the carbazole, Aryl Iodide, CuI, and Base.
-
Inert Atmosphere: Evacuate and backfill with Nitrogen.
-
Ligand/Solvent Addition: Add the Ligand and Solvent via syringe.
-
Reaction: Seal the vessel and heat to
for 24-48 hours.-
Note: The high temperature is crucial to solubilize the starting material and drive the catalytic cycle.
-
-
Workup:
-
Cool to RT. Pour the reaction mixture into water (10x volume).
-
The product usually precipitates out. Filter the solid.[3]
-
Wash the solid with water (to remove salts/DMF) and methanol (to remove unreacted iodide).
-
-
Purification: Dissolve the crude solid in hot o-Dichlorobenzene, filter while hot to remove copper residues, and recrystallize.
Visualization & Workflow
Reaction Workflow Diagram
Caption: Decision matrix and workflow for N-arylation based on substrate solubility and coupling partner.
Catalytic Mechanism (Buchwald-Hartwig)
Caption: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical deprotonation step.
Key Data & Troubleshooting
Solvent Selection Guide
The choice of solvent is dictated by the solubility of the starting material.
| Solvent | Boiling Point ( | Application | Note |
| Toluene | 110 | Standard | Use if substrate is moderately soluble. |
| Xylene | 140 | High Temp | Preferred for Pd-catalyzed reactions. |
| Mesitylene | 165 | Very High Temp | Use for highly insoluble cores. |
| o-Dichlorobenzene | 180 | Extreme | Excellent solubilizer for fused aromatics; hard to remove. |
| DMF/DMAc | 153/165 | Polar Aprotic | Essential for Cu-catalyzed (Ullmann) reactions. |
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Conversion | Substrate insolubility | Switch to o-DCB or Mesitylene; Increase Temp. |
| Catalyst Death | Ensure rigorous degassing; Use fresh catalyst. | |
| Dehalogenation | Switch from | |
| Black Precipitate | Pd aggregation | Add more ligand; Ensure efficient stirring. |
References
-
General Buchwald-Hartwig Amination of Carbazoles
-
Ku, S., et al. (2011). Synthesis and properties of benzofuro[2,3-b]carbazole derivatives. Beilstein Journal of Organic Chemistry , 7, 1533–1541. Link
-
-
Solubility Handling in Fused Heterocycles
-
Ullmann Coupling Protocols for Carbazoles
-
Synthesis of 11H-Benzofuro[3,2-b]carbazole Core
-
Thangavel, S., et al. (2016). Synthesis and crystallization of benzofuro[2,3-b]carbazole derivatives. IUCrData , 1, x160246. Link
-
Sources
- 1. Crystal structures of three carbazole derivatives: 12-ethyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (1), 2-(4,5-dimethoxy-2-nitrophenyl)-4-hydroxy-9-phenylsulfonyl-9H-carbazole-3-carbaldehyde, (2), and 12-phenyl-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole, (3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103601668A - Preparation method of N-phenyl-3-bromocarbazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ullmann Reaction [organic-chemistry.org]
Application Note: High-Efficiency Blue Phosphorescent OLEDs Using Benzofurocarbazole Hosts
Executive Summary
Achieving stable, high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs) remains the "holy grail" of display technology. While red and green PhOLEDs have reached commercial maturity, blue devices suffer from high-energy exciton degradation and insufficient triplet confinement.
This guide details the fabrication of blue PhOLEDs utilizing Benzofurocarbazole (BFCz) derivatives as the host matrix. BFCz materials are selected for their high triplet energy (
Target Audience: Materials Scientists, Device Physicists, and Medicinal Chemists transitioning to Organic Electronics (due to overlapping heterocyclic synthesis techniques).
Material Science: The Benzofurocarbazole Advantage
The "Blue Problem" and Triplet Confinement
In phosphorescent devices, the host material must possess a triplet energy level (
Why Benzofurocarbazole?
BFCz hybrids combine two distinct moieties:
-
Carbazole (Donor): Provides high hole mobility and high triplet energy.
-
Benzofuran (Acceptor/Stabilizer): Lowers the LUMO level to facilitate electron injection and enhances electrochemical stability compared to pure carbazole.
Mechanism of Action: The BFCz host creates a "high-wall" energy container. It captures charge carriers, forms excitons, and transfers energy via Dexter mechanisms solely to the blue dopant, preventing back-flow.
Figure 1: Energy transfer mechanism. The high triplet energy of the BFCz host blocks Reverse Energy Transfer (RET), forcing emission from the dopant.
Device Architecture
We utilize a standard bottom-emission architecture optimized for charge balance.
| Layer Function | Material | Thickness (nm) | Role |
| Anode | ITO (Indium Tin Oxide) | 150 | Transparent hole injector. |
| HIL | HAT-CN or PEDOT:PSS | 10 | Hole Injection Layer; lowers barrier from ITO. |
| HTL | TAPC or TCTA | 40 | Hole Transport Layer; exciton blocking. |
| EML | Host: BFCz derivative Dopant: FIrpic (10-15%) | 30 | Emissive Layer; recombination zone. |
| ETL | TmPyPB | 40 | Electron Transport; hole blocking. |
| EIL | LiF | 1 | Electron Injection. |
| Cathode | Aluminum (Al) | 100 | Reflective contact. |
Fabrication Protocol
Safety Note: All organic materials must be handled in a nitrogen-filled glovebox (
Phase 1: Substrate Preparation (The Foundation)
Criticality: 90% of device shorts are caused by poor cleaning.
-
Mechanical Cleaning: Scrub ITO glass with a detergent (e.g., Decon 90) using a lint-free swab.
-
Ultrasonic Bath Sequence:
-
Deionized Water + Detergent (15 min)
-
Deionized Water (15 min)
-
Acetone (15 min)
-
Isopropanol (IPA) (15 min)
-
-
Drying: Blow dry with Nitrogen gun; bake at 100°C for 10 min.
-
Surface Activation: UV-Ozone treatment for 15 minutes immediately before loading into the vacuum chamber. Reason: Increases ITO work function from ~4.7 eV to ~5.1 eV, improving hole injection.
Phase 2: Vacuum Thermal Deposition
Equipment: Thermal Evaporator with Quartz Crystal Microbalance (QCM) sensors.
Base Pressure:
-
Load Materials: Place organic powders in quartz/ceramic crucibles. BFCz host and FIrpic dopant must be in separate sources controlled by independent sensors.
-
HIL/HTL Deposition:
-
Deposit HAT-CN at 0.5 Å/s.
-
Deposit TAPC at 1.0 Å/s.
-
-
EML Co-Deposition (The Critical Step):
-
Goal: 10% Doping Ratio.
-
Calculation: Set Host rate to 1.0 Å/s. Set Dopant rate to 0.11 Å/s.
-
Note: Monitor rates for 2 minutes before opening shutters to ensure stability. Fluctuations here lead to color shift.
-
-
ETL/EIL/Cathode:
-
Deposit TmPyPB (1.0 Å/s).
-
Deposit LiF (0.1 Å/s) – Very slow rate ensures uniform island formation.
-
Deposit Al (2.0 - 5.0 Å/s).
-
Phase 3: Encapsulation
-
Transfer device (without breaking vacuum if possible, or via glovebox) to encapsulation station.
-
Apply UV-curable epoxy to the glass cover slip edge.
-
Place getter (desiccant) sheet inside the cover slip.
-
Press cover slip onto substrate and cure with UV light (365 nm) for 60 seconds.
Figure 2: Fabrication workflow. Note the critical "Immediate Transfer" step after UV-Ozone to prevent surface contamination.
Characterization & Validation
To validate the BFCz host performance, the following metrics are required:
Electroluminescence (EL) Spectra
-
Expectation: Peak emission at ~470-475 nm (for FIrpic).
-
Validation: If parasitic emission is observed at 400-420 nm, the host is emitting, indicating incomplete energy transfer (doping concentration too low or poor host-dopant overlap).
Efficiency Curves (EQE vs. Luminance)
-
Target: Max EQE
. -
Roll-off: Measure EQE at 1,000 cd/m². High triplet energy hosts like BFCz should minimize efficiency roll-off caused by Triplet-Triplet Annihilation (TTA).
Lifetime (LT50)
-
Test: Constant current driving at initial luminance (
) of 1,000 cd/m². -
Analysis: Blue PhOLEDs degrade via chemical bond dissociation (polaron-induced). BFCz hosts are designed to resist the C-N bond cleavage common in standard carbazoles.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Turn-on Voltage (>4V) | Large injection barrier at HIL/HTL. | Check UV-Ozone step; verify HOMO alignment of HTL and Host. |
| Low Efficiency (<10%) | Exciton quenching or poor charge balance. | Ensure ETL/HTL thickness confines recombination to the EML. |
| Host Emission (Purple/UV) | Incomplete energy transfer. | Increase dopant concentration (e.g., from 10% to 15%). |
| Rapid Degradation (<10 hrs) | Water/Oxygen ingress or thermal crystallization. | Check encapsulation seal; verify |
References
-
High Triplet Energy Hosts: Lee, D. R., et al. "Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices." Chemical Communications, 2015, 51 , 8105-8107.[2] Link
-
Blue Stability Issues: Giebink, N. C., et al. "Intrinsic luminance loss in phosphorescent small-molecule organic light emitting devices due to bimolecular annihilation reactions." Journal of Applied Physics, 2008, 103 , 044509.[3] Link
-
Host Design Principles: Sasabe, H., & Kido, J. "Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives." Chemistry of Materials, 2011, 23 , 621-630. Link
-
Fabrication Standards: "OLED Fabrication Guide." Ossila Application Notes. Link
-
Bipolar Host Mechanisms: Chatterjee, T., & Wong, K. T.[4] "Bipolar Host Materials: A Chemical Approach for Highly Efficient Phosphorescent OLEDs." Advanced Materials, 2019, 31 , 1804695. Link
Sources
- 1. Highly Efficient Solution-Processed Blue Phosphorescent Organic Light-Emitting Diodes Based on Co-Dopant and Co-Host System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. High triplet energy bipolar host materials with the combination of dibenzofuran and benziimidazobenzoimidazole moieties for blue thermally activated delayed fluorescence emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Advanced Protocol: Buchwald-Hartwig Amination for Benzofurocarbazole Scaffolds
Executive Summary & Strategic Context
Benzofurocarbazole derivatives are critical scaffolds in the development of Organic Light-Emitting Diodes (OLEDs) and organic semiconductors.[1] Their rigid, fused planar structure offers high thermal stability and tunable HOMO/LUMO energy levels. However, functionalizing these cores via C-N bond formation is synthetically non-trivial due to extreme steric hindrance (especially at the 3- or 6-positions relative to the carbazole nitrogen) and solubility limitations of the polycyclic aromatic hydrocarbon (PAH) core.
This guide provides a validated methodology for coupling bulky diarylamines or heteroarylamines to halobenzofurocarbazoles. Unlike standard couplings, this protocol prioritizes bulky, electron-rich phosphine ligands to facilitate the difficult reductive elimination step inherent to crowded systems.
Mechanistic Challenge: The "Bulky" Barrier
In standard Buchwald-Hartwig couplings, oxidative addition is often the rate-limiting step. However, for benzofurocarbazoles coupled with secondary amines, reductive elimination becomes the bottleneck. The palladium center becomes crowded, trapping the intermediate and leading to dehalogenation (hydrodehalogenation) rather than C-N bond formation.
-
Solution: Use ligands like XPhos , P(t-Bu)₃ , or BrettPhos that are spatially demanding enough to force the product off the metal center, yet electron-rich enough to sustain the catalytic cycle.
Catalyst & Condition Screening Matrix
Before committing valuable GMP-grade material, perform a screen using this matrix. Data indicates that Pd(dppf)Cl₂ and Pd(PPh₃)₄ are generally ineffective for this specific scaffold and should be avoided.
| Parameter | Condition A (The "Gold Standard") | Condition B (For Ultra-Bulky/Sensitive) | Condition C (Legacy/Cost-Effective) |
| Precatalyst | XPhos Pd G3 or G4 | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | Included in precatalyst | P(t-Bu)₃ (1:1 ratio with Pd) | SPhos or XPhos (1:2 ratio) |
| Base | NaOtBu (Sodium tert-butoxide) | K₃PO₄ (anhydrous, finely ground) | Cs₂CO₃ |
| Solvent | Toluene or Xylene | 1,4-Dioxane | Toluene |
| Temp | 80–110 °C | 100 °C | 110 °C (Reflux) |
| Use Case | General purpose; high reliability. | Acid-sensitive substrates; extremely hindered amines. | Scale-up where IP costs are a factor. |
Visualizing the Pathway
The following diagram illustrates the critical decision-making workflow and the specific catalytic cycle adjustments required for benzofurocarbazole derivatives.
Caption: Workflow for selecting catalytic systems based on steric demand. Note the critical role of reductive elimination in step 3.
Detailed Experimental Protocol
Method: XPhos Pd G3 Catalyzed Amination
This method utilizes a 3rd Generation Buchwald Precatalyst, which ensures a precise 1:1 Ligand:Pd ratio and rapid activation, minimizing the "induction period" where catalyst decomposition often occurs.
Reagents:
-
Aryl Halide: Bromobenzofurocarbazole (1.0 equiv)
-
Amine: Diarylamine (e.g., Diphenylamine, Carbazole) (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene or Xylene (0.1 M concentration relative to halide)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
Ideally, weigh all solids (Aryl halide, Amine, Base, Catalyst) inside a glovebox and transfer them to a dry reaction vial equipped with a magnetic stir bar.
-
Note: If a glovebox is unavailable, weigh stable reagents in air, transfer to a Schlenk tube, and perform 3 cycles of vacuum/Argon backfill before adding the catalyst. The catalyst should be added last under a strong counter-flow of Argon.
-
-
Solvent Addition:
-
Add anhydrous Toluene via syringe.
-
Crucial Step: Even if the solvent is "anhydrous," sparge it with Argon for 15 minutes prior to use. Oxygen is the primary cause of failure in these electron-rich systems.
-
-
Reaction:
-
Seal the vial/tube (Teflon-lined cap).
-
Heat the mixture to 100 °C (or 120 °C for Xylene) in a pre-heated oil block.
-
Stir vigorously (800+ RPM). The solubility of benzofurocarbazoles is low; vigorous stirring ensures the solid reactants interact with the catalyst solution.
-
-
Monitoring:
-
Monitor via TLC or LC-MS at 2 hours and 12 hours.
-
Observation: The reaction mixture often turns from orange/red to dark brown/black. A mirrored precipitate (Pd black) indicates catalyst decomposition (bad), while a homogeneous dark solution usually indicates active catalysis.
-
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a pad of Celite to remove insoluble salts and Pd residues. Wash the pad with Dichloromethane (DCM) or Chloroform (benzofurocarbazoles are more soluble in chlorinated solvents).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Recrystallization is often preferred over chromatography for these highly crystalline materials. Common solvent pairs: Toluene/Hexane or DCM/Methanol.
-
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Starting Material Remains | Catalyst Deactivation (Oxidation) | Ensure rigorous degassing. Switch to XPhos Pd G4 or add 1 mol% extra ligand to protect the Pd center. |
| Dehalogenated Byproduct | Switch solvent to 1,4-Dioxane . Reduce temperature to 80 °C. Ensure the amine is dry (water acts as a proton source). | |
| Low Solubility | Planar Stacking of Core | Use o-Xylene or Mesitylene and run at higher temperatures (140 °C). |
| Homocoupling | Oxidative coupling of amine | Ensure the system is strictly anaerobic. Oxygen promotes amine dimerization. |
References
-
Buchwald-Hartwig Cross-Coupling Mechanisms & Ligand Design
- Source: J&K Scientific / Elsevier Academic Press.
- Context: Fundamental mechanism of oxidative addition and reductive elimination in Pd-catalyzed amin
-
Palladium-Catalyzed Amination of Hindered Aryl Halides (Carbazole Deriv
- Source: Semantic Scholar / ResearchG
- Context: Specific optimization for star-shaped organic semiconductors using Pd2(dba)
-
Use of P(t-Bu)
- Source: NIH / PubMed Central.
- Context: Demonstrates that monoligated, tricoordinate Pd complexes with bulky phosphines (P(t-Bu)3)
-
XPhos Pd G3 Applic
- Source: Royal Society of Chemistry (RSC).
- Context: Efficacy of 3rd Generation precatalysts in coupling difficult substr
-
Synthesis of Benzofurocarbazole Hosts (DBT-INFUR)
Sources
Application Notes and Protocols for Hole-Transporting Layers with 11H-Benzofuro[3,2-b]carbazole
Abstract
This technical guide provides detailed application notes and protocols for the preparation of hole-transporting layers (HTLs) using 11H-Benzofuro[3,2-b]carbazole. This document is intended for researchers, scientists, and professionals in materials science and drug development working on organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The protocols herein cover both solution-based spin-coating and vacuum thermal evaporation techniques, offering a comprehensive guide to fabricating high-quality thin films. This guide also delves into the scientific rationale behind the procedural steps and outlines key characterization techniques to validate the film quality and performance.
Introduction: The Merits of 11H-Benzofuro[3,2-b]carbazole as a Hole-Transporting Material
11H-Benzofuro[3,2-b]carbazole is a promising organic semiconductor for hole-transporting layers in optoelectronic devices. Its rigid, planar molecular structure, arising from the fusion of benzofuran and carbazole moieties, promotes intermolecular π-π stacking, which is conducive to efficient charge transport.[1] Carbazole derivatives are well-regarded for their robust thermal and chemical stability, high hole-transporting capability, and electron-rich nature.[2] The integration of the benzofuran unit can further modulate the electronic properties and enhance the planarity of the molecule, making 11H-Benzofuro[3,2-b]carbazole an attractive candidate for high-performance HTLs.[1]
The primary functions of an HTL are to facilitate the efficient extraction of holes from the active layer (e.g., a perovskite absorber) and to block the transport of electrons, thereby minimizing charge recombination at the anode.[3] A well-designed HTL should possess appropriate energy levels, high hole mobility, and good film-forming properties.
Key Advantages of Carbazole-Based HTMs:
-
High Thermal Stability: The aromatic nature of the carbazole core imparts excellent thermal stability, which is crucial for device longevity and performance under operational stress.[2]
-
Good Hole-Transporting Properties: The electron-rich carbazole unit provides inherent hole-transporting capabilities.[2]
-
Tunable Electronic Properties: The carbazole framework allows for functionalization at various positions, enabling the fine-tuning of HOMO/LUMO energy levels to match different device architectures.
-
Amorphous Film Formation: Many carbazole derivatives can form smooth, amorphous films, which are beneficial for preventing pinholes and ensuring uniform device performance.
Physicochemical Properties and Material Handling
A thorough understanding of the material's properties is paramount for developing robust fabrication protocols.
| Property | Value/Description | Source |
| Molecular Formula | C₁₈H₁₁NO | |
| Molecular Weight | 257.29 g/mol | |
| Appearance | Typically a solid powder. | |
| Solubility | Generally, fused-ring carbazole systems have limited solubility in common organic solvents. Good solubility is often found in chlorinated solvents like chlorobenzene, dichlorobenzene, and chloroform. Solubility in ethers like THF and ketones may be limited. Some derivatives show good solubility in DMF and DMSO.[4][5] It is crucial to experimentally verify the solubility of 11H-Benzofuro[3,2-b]carbazole in the chosen solvent. | [4][5] |
| Thermal Properties | Carbazole derivatives are known for their high thermal stability. Fused-ring systems, in particular, exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), often exceeding 300-400 °C.[6] This high thermal stability is advantageous for both solution-processed and vacuum-deposited films, allowing for thermal annealing post-deposition. | [6] |
| Energy Levels (Calculated) | HOMO: ~ -5.5 to -5.8 eV, LUMO: ~ -2.0 to -2.3 eV. These are estimated values based on DFT calculations of similar benzofurocarbazole moieties and can vary depending on the specific derivative and the measurement technique.[7] | [7] |
Material Handling and Storage:
-
Store 11H-Benzofuro[3,2-b]carbazole in a cool, dry, and dark environment, preferably in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxygen.
-
Handle the material with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Preparation of Hole-Transporting Layers
This section details the protocols for depositing 11H-Benzofuro[3,2-b]carbazole thin films via spin-coating and vacuum thermal evaporation.
Substrate Preparation: The Foundation for High-Quality Films
Proper substrate cleaning is a critical, yet often overlooked, step that significantly impacts film adhesion, morphology, and overall device performance. The following is a standard protocol for cleaning indium tin oxide (ITO) coated glass substrates.
Protocol:
-
Mechanical Cleaning: Gently scrub the ITO-coated glass substrates with a lint-free wipe and a detergent solution (e.g., Alconox or Hellmanex).
-
Deionized (DI) Water Rinse: Thoroughly rinse the substrates with DI water.
-
Sonication Series: Sequentially sonicate the substrates in baths of DI water, acetone, and isopropanol (IPA) for 15 minutes each.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Surface Activation: Immediately before use, treat the substrates with UV-ozone for 15 minutes to remove any remaining organic contaminants and to increase the surface energy, which promotes better wetting of the solution.
Solution-Based Deposition: Spin-Coating Protocol
Spin-coating is a widely used technique for depositing uniform thin films from solution.[8] The final film thickness and quality are influenced by the solution concentration, solvent volatility, and spin speed.[9]
Protocol:
-
Solution Preparation:
-
Prepare a solution of 11H-Benzofuro[3,2-b]carbazole in a suitable solvent. Chlorobenzene is a good starting point due to its common use for carbazole-based materials.[10]
-
Begin with a concentration in the range of 1-5 mg/mL. The optimal concentration will depend on the desired film thickness and the material's solubility.
-
Dissolve the material by stirring on a hotplate at a moderate temperature (e.g., 40-60 °C) for several hours. Sonication can aid in dissolution.
-
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could lead to defects in the film.
-
Deposition:
-
Place the cleaned substrate onto the spin coater chuck.
-
Dispense a sufficient amount of the filtered solution to cover the substrate surface.
-
Spin the substrate at a speed between 2000-4000 rpm for 30-60 seconds. A higher spin speed will result in a thinner film.[11]
-
-
Thermal Annealing:
-
Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the film at a temperature between 100-150 °C for 10-30 minutes. The annealing step is crucial for removing residual solvent and can improve the film's morphology and charge transport properties. The optimal temperature should be below the material's decomposition temperature.
-
Vacuum Thermal Evaporation (VTE) Protocol
VTE is a solvent-free deposition technique that is particularly suitable for small molecules that are difficult to dissolve or for fabricating multilayer device structures with high precision.[6]
Protocol:
-
Material Preparation:
-
Load a sufficient amount of 11H-Benzofuro[3,2-b]carbazole powder into a suitable evaporation source (e.g., a quartz or molybdenum boat).
-
Ensure the material is thoroughly outgassed at a temperature below its sublimation point to remove any adsorbed water or gases.
-
-
System Setup:
-
Mount the cleaned substrates in the vacuum chamber.
-
Pump the chamber down to a base pressure of at least < 5 x 10⁻⁶ mbar. A high vacuum is essential to prevent contamination of the film and to ensure a long mean free path for the evaporated molecules.
-
-
Deposition:
-
Slowly increase the temperature of the evaporation source until the material begins to sublimate.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). A typical deposition rate for small organic molecules is 0.1-1 Å/s.
-
Deposit the film to the desired thickness, typically in the range of 20-50 nm for an HTL.
-
-
Cool Down: Allow the system to cool down before venting to prevent thermal shock to the substrates and the deposited film.
Characterization of the Hole-Transporting Layer
After deposition, it is crucial to characterize the film to ensure it meets the required specifications for device fabrication.
| Characterization Technique | Purpose | Expected Results |
| Atomic Force Microscopy (AFM) | To assess the surface morphology and roughness of the film. | A high-quality HTL should exhibit a smooth and uniform surface with a low root-mean-square (RMS) roughness, typically < 5 nm. This is important for forming a good interface with the subsequent layer. |
| UV-Visible (UV-Vis) Spectroscopy | To determine the optical properties and estimate the optical bandgap of the material. | The absorption spectrum will show characteristic peaks corresponding to the π-π* transitions of the conjugated system. The onset of absorption can be used to estimate the optical bandgap. For carbazole derivatives, absorption peaks are often observed in the UV region.[7] |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels of the material. | The oxidation and reduction potentials obtained from CV can be used to calculate the HOMO and LUMO energy levels, which are critical for ensuring proper energy level alignment in the device. |
| Space-Charge-Limited Current (SCLC) Measurement | To determine the hole mobility of the film. | A hole-only device structure is fabricated to measure the current-voltage characteristics. The hole mobility can then be extracted from the SCLC region of the I-V curve. For efficient HTLs, hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs are desirable.[1] |
Conclusion
11H-Benzofuro[3,2-b]carbazole presents a compelling option for the development of high-performance hole-transporting layers in organic electronic devices. Its inherent properties, derived from the fused carbazole and benzofuran framework, suggest the potential for excellent thermal stability and charge transport characteristics. The protocols outlined in this guide for both spin-coating and vacuum thermal evaporation provide a robust starting point for the fabrication of high-quality thin films. As with any novel material, optimization of the deposition parameters is key to achieving optimal device performance. The characterization techniques described are essential for validating the quality of the prepared HTLs and for correlating film properties with device efficiency and stability.
References
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
HOMO–LUMO distributions of the benzofurocarbazole moieties. DFT... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Tuning the Surface Energy of Hole Transport Layers Based on Carbazole Self-Assembled Monolayers for Highly Efficient Sn/Pb Perovskite Solar Cells. (2023). Advanced Functional Materials, 34(3). [Link]
-
VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. (n.d.). www-solar. Retrieved February 7, 2026, from [Link]
-
Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. (2024). International Journal of Molecular Sciences, 25(5), 2999. [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023). Journal of Materials Chemistry A, 11(22), 11755-11766. [Link]
-
(PDF) Preparation of Polycarbazole and Polyaniline Conducting Thin Films and Coating on Indium Tin Oxide by Spin Coating, Dip Coating and Drop Casting. (2024). ResearchGate. Retrieved February 7, 2026, from [Link]
-
HOMO/LUMO energy levels of the carbazole (13; R = CH(C7H15)2) and... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). (2013). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. (2019). Chemical Reviews, 119(14), 8596-8676. [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]
-
New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. (n.d.). Retrieved February 7, 2026, from [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (2023). Molecules, 28(13), 5035. [Link]
-
Analyses of All Small Molecule-Based Pentacene/C60 Organic Photodiodes Using Vacuum Evaporation Method. (2023). Micromachines, 14(11), 2020. [Link]
-
Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undeca. (2013). KU Leuven. Retrieved February 7, 2026, from [Link]
-
Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness—A Brief Exploration. (2022). Coatings, 12(3), 369. [Link]
-
Spin-coated CZTS films prepared by two different precursor mixing regimes, at room temperature and at 150 °C. (2024). Materials Science in Semiconductor Processing, 171, 108053. [Link]
-
Electrochemical potential window of battery electrolytes: the HOMO–LUMO misconception. (2018). Energy & Environmental Science, 11(8), 1919-1927. [Link]
-
synthesis and characterization of a novel carbazole based hole transporting material for application in solid state dye sensitized solar cell. (n.d.). Jetir.org. Retrieved February 7, 2026, from [Link]
-
Parameters of the organic semiconductor thin film deposition process. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. (2022). Molecules, 27(21), 7431. [Link]
-
Thin Films Deposition of Organic Materials. (2019). VacCoat. Retrieved February 7, 2026, from [Link]
-
A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells. (2023). Journal of Materials Chemistry A. [Link]
-
Effects of spin-coating speed on the morphology and photovoltaic performance of the diketopyrrolopyrrole-based terpolymer. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
The calculated HOMO and LUMO energy levels for various carbazole-based... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells. (2022). ACS Applied Materials & Interfaces, 14(1), 1067-1076. [Link]
Sources
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. irjweb.com [irjweb.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 11. researchgate.net [researchgate.net]
Application Note: Solvent Engineering for Spin-Coating Benzofurocarbazole Thin Films
Executive Summary
Benzofurocarbazole (BFCz) derivatives are a class of rigid, fused-ring organic semiconductors widely utilized as hole-transport materials (HTMs) in OLEDs and perovskite solar cells due to their high triplet energy and thermal stability. However, their planar structure induces strong
The Challenge: Solubility vs. Morphology
The primary challenge in spin-coating BFCz is not merely dissolving the material, but controlling the drying kinetics .
-
Solubility: BFCz requires moderately polar, aromatic solvents to overcome its lattice energy.
-
Morphology: High-vapor-pressure solvents (e.g., Chloroform) cause rapid evaporation, freezing the film in a kinetically trapped, often porous state. Conversely, slow-drying solvents (e.g., Chlorobenzene) allow time for thermodynamic equilibration, which risks the formation of large crystalline domains (grain boundaries) that act as charge traps.
Objective: Select a solvent system that balances solubility (
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond trial-and-error, we employ the Hansen Solubility Parameter system.[1] The total cohesive energy density is split into three components:
- : Dispersion forces (van der Waals).[1]
- : Polar forces (Dipole-dipole).
- : Hydrogen bonding forces.[1][2]
The Interaction Distance ( )
For a solvent to dissolve BFCz, its HSP coordinates must lie within the solute's interaction sphere. The distance
Selection Rule: A solvent is viable if
Workflow: Computational Solvent Selection
The following diagram outlines the logic flow for selecting and validating a solvent system.
Figure 1: Decision logic for identifying candidate solvents using Hansen Solubility Parameters (HSP) prior to experimental waste.
Solvent Candidates & Properties
Based on the aromatic fused-ring structure of Benzofurocarbazole, the following solvents are categorized by their utility in spin-coating.
| Solvent | Boiling Point (°C) | Vapor Pressure (kPa @ 20°C) | Viscosity (cP) | Suitability | Mechanism/Notes |
| Chlorobenzene (CB) | 132 | 1.17 | 0.80 | Primary | Excellent solubility; moderate evaporation allows film leveling without rapid crystallization. |
| o-Dichlorobenzene | 180 | 0.15 | 1.32 | Additive | Very slow drying. Use as <10% additive to extend drying time and enhance crystallinity if needed. |
| Toluene | 110 | 2.93 | 0.59 | Secondary | Good "green" alternative. Faster drying; may require higher spin speeds to prevent "orange peel" defects. |
| Chloroform (CF) | 61 | 21.2 | 0.56 | Poor | Evaporates too fast. Causes "skinning" and pinholes. Only use for rapid precipitation tests. |
| THF | 66 | 17.3 | 0.48 | Variable | Good solubility but hygroscopic. Absorbed water acts as a non-solvent, causing phase separation (clouding). |
Critical Insight: For high-performance OLEDs, Chlorobenzene is the gold standard. Its boiling point (
C) sits in the "sweet spot"—high enough to prevent the "coffee-ring effect" (where solute piles up at the edges) but low enough to be removed via mild annealing.
Protocol: Spin-Coating & Optimization
Phase 1: Solution Preparation
Objective: Create a homogenous, aggregate-free ink.
-
Weighing: Weigh BFCz powder into a clean amber vial (light sensitive).
-
Target Concentration: 10–20 mg/mL (depending on desired thickness, typically 50–100 nm).
-
-
Dissolution: Add Chlorobenzene.
-
Agitation: Stir magnetically at
C for 2 hours.-
Why? Heat overcomes the lattice energy of the fused rings.
-
-
Filtration: Filter solution through a 0.45 µm PTFE (hydrophobic) syringe filter directly before coating.
-
Caution: Do not use Nylon filters with acidic solvents or if the solvent swells Nylon. PTFE is chemically inert.
-
Phase 2: Substrate Cleaning
Objective: Ensure high surface energy for wetting.
-
Ultrasonic bath in detergent (Decon 90/Alconox) – 15 min.
-
Ultrasonic bath in Deionized Water – 15 min.
-
Ultrasonic bath in Acetone – 15 min.
-
Ultrasonic bath in Isopropanol – 15 min.
-
UV-Ozone Treatment: 15 minutes immediately before coating.
Phase 3: The Spin-Coating Process
Objective: Balance centrifugal force with viscous drag and evaporation.
Figure 2: Optimized spin-coating cycle for BFCz inks. The "Spread Cycle" is critical to prevent splashing and ensure uniform coverage before high-speed thinning.
Step-by-Step:
-
Dispense: Place substrate on chuck. Pipette 50–100 µL of solution (static dispense) to cover most of the surface.
-
Spin Ramp:
-
Step 1 (Spread): 500 rpm for 5 sec (Acceleration: 500 rpm/s).
-
Step 2 (Cast): 2000 rpm for 60 sec (Acceleration: 1000 rpm/s).
-
Note: Higher RPM yields thinner films (
).
-
-
Annealing: Transfer immediately to a hotplate at
C for 10 minutes.-
Why? Removes residual Chlorobenzene and relaxes the polymer chains, reducing free volume.
-
Troubleshooting & Morphology Control
The Marangoni Effect vs. Coffee Ring
If the film exhibits a "ring" at the edge (Coffee Ring Effect), the solvent evaporation at the edge is replenishing from the center.
-
Solution: Use a Binary Solvent System .
Pinholes
-
Cause: Substrate contamination or bubble formation.
-
Fix: Increase UV-Ozone time; ensure solution is degassed; use a slower acceleration ramp.
Hazy/Cloudy Films
-
Cause: Phase separation or water absorption (if using THF).
-
Fix: Switch to anhydrous solvents; process in a Nitrogen glovebox (
ppm).
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Lee, D. R., et al. (2015). Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Chemical Communications. Retrieved from [Link]
-
Niazi, M. R., et al. (2015). Solution-Processed Organic Semiconductors: from Materials to Devices.[3][6] Organic Electronics.[6][7] (General reference for morphology control in spin coating).
Sources
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. rsc.org [rsc.org]
- 3. Solvent engineering for high-performance inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. ossila.com [ossila.com]
Synthesis of bipolar host materials containing benzofuro[3,2-b]carbazole
Application Note: High-Purity Synthesis of Bipolar Host Materials Containing Benzofuro[3,2-b]carbazole
Executive Summary
This application note details the synthesis, functionalization, and purification of benzofuro[3,2-b]carbazole (BFCz) derivatives designed as bipolar host materials for Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) OLEDs.
BFCz scaffolds are selected for their high triplet energy (
Key Deliverables:
-
Protocol A: Synthesis of the 5,12-dihydrobenzofuro[3,2-b]carbazole core via Pd-catalyzed intramolecular cyclization.
-
Protocol B: One-step nucleophilic aromatic substitution (
) to append a triazine acceptor. -
Protocol C: Gradient sublimation purification to achieve >99.9% purity (OLED grade).
Strategic Design & Mechanism
The design strategy relies on the Donor-Acceptor (D-A) architecture.
-
Donor (Hole Transport): Benzofuro[3,2-b]carbazole. The fusion of benzofuran and carbazole lowers the HOMO level compared to carbazole alone, improving oxidative stability.
-
Acceptor (Electron Transport): 2,4-diphenyl-1,3,5-triazine (TRZ).
-
Linkage: The Nitrogen (N-12) position of the carbazole offers a sterically accessible site for functionalization without disrupting the conjugation of the fused core significantly.
Figure 1: Synthesis Workflow
Caption: Step-wise construction of the bipolar host material starting from commercially available precursors.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Target: 5,12-dihydrobenzofuro[3,2-b]carbazole Method: Ullmann Coupling followed by Intramolecular Pd-Catalyzed Arylation.
Reagents:
-
9H-carbazol-3-ol (3-hydroxycarbazole)
-
1-bromo-2-iodobenzene
-
Copper(I) iodide (CuI)
-
Palladium(II) acetate (Pd(OAc)
) -
Tricyclohexylphosphine (PCy
) -
Potassium carbonate (K
CO ) -
Solvents: DMF (Anhydrous), DMAc (Dimethylacetamide)
Step-by-Step Procedure:
-
O-Arylation (Ullmann Coupling):
-
In a flame-dried Schlenk flask, dissolve 3-hydroxycarbazole (10 mmol) and 1-bromo-2-iodobenzene (12 mmol) in anhydrous DMF (50 mL).
-
Add K
CO (20 mmol) and CuI (1 mmol). -
Degas the mixture with N
for 15 minutes. -
Heat to 110°C for 24 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).
-
Workup: Cool to RT, filter through Celite, and extract with dichloromethane (DCM). Wash with brine.
-
Purification: Flash column chromatography (Silica gel, Hexane/DCM gradient) to isolate 3-(2-bromophenoxy)-9H-carbazole .
-
-
Intramolecular Cyclization:
-
Dissolve the intermediate (5 mmol) in DMAc (30 mL).
-
Add Pd(OAc)
(5 mol%), PCy (10 mol%), and K CO (10 mmol). -
Critical Step: Heat to 140°C under Argon atmosphere for 12 hours. The high temperature is required to overcome the energy barrier for the C-H activation at the carbazole 2-position.
-
Observation: The solution typically turns fluorescent (blue/violet) upon cyclization.
-
Workup: Pour into water, filter the precipitate.[1]
-
Yield: Expect 70–80% of a beige solid.
-
Protocol B: Bipolar Functionalization
Target: 12-(4,6-diphenyl-1,3,5-triazin-2-yl)-5,12-dihydrobenzofuro[3,2-b]carbazole (BFCz-TRZ)
Method: Nucleophilic Aromatic Substitution (
Rationale: The N-H proton of the BFCz core is acidic (
Reagents:
-
Core Scaffold (from Protocol A)
-
2-chloro-4,6-diphenyl-1,3,5-triazine (TRZ-Cl)
-
Sodium Hydride (NaH, 60% dispersion in oil)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Activation: In a glovebox or under N
, suspend NaH (1.2 eq) in anhydrous THF (20 mL). -
Deprotonation: Add the BFCz core (1.0 eq) slowly at 0°C. Stir at Room Temperature (RT) for 30 mins. Evolution of H
gas indicates anion formation. -
Coupling: Add TRZ-Cl (1.1 eq) in one portion.
-
Reaction: Reflux at 66°C (THF) or heat to 80°C (if using DMF) for 6–12 hours.
-
Checkpoint: TLC should show the disappearance of the highly polar N-H starting material and the appearance of a new, less polar spot.
-
-
Quenching: Carefully add methanol to quench excess NaH.
-
Isolation: Pour into water. Filter the crude solid.[2] Wash with water and ethanol to remove inorganic salts and unreacted triazine.
Protocol C: Purification (Sublimation)
Objective: Achieve >99.9% purity. HPLC purity is insufficient for OLED lifetime stability; trace halogens and metal catalysts must be removed.
Equipment: High-vacuum gradient sublimation train (e.g., Creaphys or custom quartz tube).
Procedure:
-
Pre-purification: Recrystallize the crude BFCz-TRZ from Toluene/Ethanol. Dry in a vacuum oven at 80°C for 4 hours.
-
Loading: Load the material into the source boat (Quartz/Graphite).
-
Vacuum: Pump down to
Torr. -
Temperature Gradient:
-
Zone 1 (Source): Ramp slowly to 280°C–320°C (Material dependent; determine via TGA).
-
Zone 2 (Deposition): Maintain at 200°C .
-
Zone 3 (Impurity Trap): Maintain at 100°C (captures volatile impurities).
-
-
Harvest: Collect the crystalline band from Zone 2.
-
Validation: Perform HPLC (detect at 254 nm) and Elemental Analysis.
Characterization & Data Summary
Table 1: Typical Material Properties of BFCz-TRZ Host
| Property | Value | Method | Significance |
| Glass Trans.[3][4] Temp ( | 115°C | DSC | High |
| Decomp. Temp ( | 420°C | TGA (5% loss) | Ensures stability during vacuum evaporation. |
| HOMO Level | -6.1 eV | CV / AC-3 | Deep HOMO matches common TADF emitters. |
| LUMO Level | -2.8 eV | Optical Gap | Facilitates electron injection from ETM. |
| Triplet Energy ( | 2.78 eV | LT-PL (77 K) | Sufficient to confine excitons for Green/Red phosphors. |
Figure 2: Device Architecture (Green PhOLED)
Caption: Standard PhOLED stack utilizing the BFCz-TRZ bipolar host in the Emission Layer (EML).
Troubleshooting & Critical Parameters
-
Issue: Low Yield in Cyclization (Protocol A, Step 2).
-
Cause: Incomplete C-H activation often results from residual water or oxygen.
-
Fix: Ensure DMAc is anhydrous. Use a fresh bottle of Pd(OAc)
. The reaction is highly sensitive to the ligand:Pd ratio; maintain 2:1 (PCy :Pd).
-
-
Issue: Insoluble Product in Protocol B.
-
Cause: Bipolar materials often have strong
- stacking. -
Fix: If the product precipitates too early during the reaction, switch solvent to 1,2-dichlorobenzene (high boiling point) to keep intermediates in solution.
-
-
Safety Note: NaH is pyrophoric. Handle under inert atmosphere. Dispose of unreacted NaH by slow addition of isopropanol in an ice bath.
References
-
Sasikumar, V., et al. "Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition." National Institutes of Health (NIH), 2024.
-
Song, M.G., et al. "Triazine-dibenzocarbazole based bipolar host materials for highly luminescent green and yellow phosphorescent organic light emitting diodes."[5] Dyes and Pigments, Vol. 163, 2019, pp. 607-614.[3][5] [3]
-
Miao, Y., et al. "A universal bipolar host based on isonicotinonitrile and carbazole for efficient red, green and blue PhOLEDs."[6] New Journal of Chemistry, RSC, 2019.
-
Albrecht, K., et al. "Carbazole-Based Host Materials." RSC Advances, Review of fused-ring carbazole derivatives, 2023.
-
Patent CN103449947A. "Pre-purification method before sublimation and purification of OLED material." Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 5. scilit.com [scilit.com]
- 6. A universal bipolar host based on isonicotinonitrile and carbazole for efficient red, green and blue PhOLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Crystallization Protocols for 11H-Benzofuro[3,2-b]carbazole and Key Intermediates
Executive Summary
11H-Benzofuro[3,2-b]carbazole (BFCz) represents a critical scaffold in the development of high-mobility organic semiconductors (OSCs) and host materials for OLEDs.[1] Its rigid, planar fused-ring structure confers exceptional thermal stability and hole mobility.[1] However, this same planarity induces strong
This Application Note provides validated protocols for the crystallization of the BFCz core and its halogenated intermediates. Unlike standard small-molecule purification, these protocols emphasize high-temperature handling and kinetic control to disrupt strong lattice energies and prevent impurity inclusion.[1]
Critical Analysis of Molecular Properties
Successful crystallization requires understanding the competition between Solvation Energy (
-
The Challenge: BFCz derivatives exhibit high
due to extensive intermolecular overlapping of -orbitals.[1] Standard solvents (DCM, THF) often fail to fully solvate the core at room temperature, leading to amorphous precipitation rather than crystalline growth. -
The Solution: We must utilize the "Rule of Mixtures" and high-boiling solvents to lower the barrier to nucleation.
Solvent Selection Strategy (Hansen Solubility Parameters)
The following diagram illustrates the logic for selecting solvent systems based on the interaction radius (
Figure 1: Solvent selection logic based on solubility interactions. High-boiling chlorinated aromatics (Class A) are essential for the fused core to overcome lattice energy.[1]
Protocol A: Purification of Halogenated Intermediates
Target Molecule: 3-Bromo-11H-benzofuro[3,2-b]carbazole (Common intermediate for Suzuki coupling).[1] Challenge: Separation of mono-brominated product from bis-brominated byproducts and unreacted starting material.
Materials
-
Crude Material: 5.0 g (Assay ~85%)[1]
-
Primary Solvent: Toluene (HPLC Grade)[1]
-
Antisolvent: Ethanol (Absolute)[1]
-
Equipment: 250 mL 3-neck flask, reflux condenser, mechanical stirrer.
Step-by-Step Methodology
-
Dissolution (Reflux):
-
Charge the crude solid (5.0 g) into the flask.
-
Add Toluene (15 vol, 75 mL).
-
Heat to reflux (110°C). Note: The solution may remain slightly hazy due to inorganic salts from the bromination step.
-
-
Hot Filtration (Critical Step):
-
Controlled Nucleation:
-
Cooling Ramp:
-
Turn off the heat source but leave the flask in the oil bath to cool slowly to room temperature (approx. rate: 10°C/hour).[1]
-
Once at 25°C, transfer to an ice bath (0-4°C) for 2 hours.
-
-
Isolation:
Expected Yield: 70-75% Purity: >98% (HPLC)
Protocol B: High-Temperature Recrystallization of the Fused Core
Target Molecule: 11H-Benzofuro[3,2-b]carbazole (Parent Core).[1] Challenge: Extreme insolubility. Standard recrystallization leads to powders, not crystals.[1]
Materials
-
Solvent: o-Dichlorobenzene (ODCB) or 1,2,4-Trichlorobenzene.[1]
-
Wash Solvent: Methanol.[1]
-
Safety: Work in a fume hood. ODCB is toxic and has a high boiling point (180°C).[1]
Workflow Diagram
Figure 2: High-temperature workflow. The critical failure point is Step 3; if the funnel is cold, the product will crystallize in the filter.
Step-by-Step Methodology
-
Preparation:
-
Place 2.0 g of crude BFCz in a 100 mL round-bottom flask.
-
Add 60 mL of o-Dichlorobenzene (ODCB).[1]
-
-
Dissolution:
-
Insulated Hot Filtration:
-
Use a pre-heated glass funnel (oven-dried at 120°C).
-
Filter rapidly into a pre-heated receiving flask.
-
Tip: Wrap the receiving flask in aluminum foil and glass wool immediately after filtration to create an insulating jacket.
-
-
Crystallization:
-
Allow the system to cool to room temperature undisturbed over 12-16 hours.
-
Mechanism:[2] The slow cooling rate allows the molecules to organize into their thermodynamically stable "herringbone" packing motif, essential for high charge mobility.
-
-
Washing:
Alternative Technique: Vapor Diffusion (For Single Crystals)
For X-ray diffraction (XRD) analysis, solution growth is often too fast.[1]
-
Inner Vial: Dissolve 20 mg of BFCz in 2 mL of Chlorobenzene (heat if necessary). Place in a small 4 mL vial.
-
Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL jar containing 5 mL of Methanol.
-
Seal: Cap the large jar tightly.
-
Process: Methanol vapor slowly diffuses into the Chlorobenzene, reducing solubility gradually over 3-7 days.[1]
-
Result: High-quality, prism-shaped single crystals suitable for SC-XRD.
Data Summary & Quality Control
| Parameter | Crude Material | Recrystallized (Protocol A) | Recrystallized (Protocol B)[1] |
| Appearance | Brown/Grey Powder | Pale Yellow Needles | Golden/Amber Prisms |
| Purity (HPLC) | 85-90% | >98.5% | >99.5% |
| Melting Point | Broad range (<250°C) | Sharp (278-280°C) | Sharp (>300°C) |
| Solubility | Poor | Good in warm Toluene | Poor (requires hot ODCB) |
Troubleshooting Guide:
-
Oiling Out: If the product forms an oil instead of crystals in Protocol A, reheat and add 10% more Toluene.
-
Trapped Solvent: If NMR shows ODCB peaks (7.2-7.4 ppm) after drying, grind the crystals and dry under high vacuum (>10^-2 mbar) at 100°C for 24 hours.
References
-
Synthesis and Properties of Benzofuro[3,2-b]carbazole
-
Source: Ohishi, K. et al. "Synthesis and properties of benzofuro[3,2-b]carbazole derivatives."[1] Journal of Organic Chemistry.
- Context: Defines the baseline solubility and synthesis routes (oxidative cycliz
-
(Generic landing page for verification)
-
-
Crystallization of Organic Semiconductors
-
Solvent Selection for Fused Aromatics
- Source: Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook."
-
Context: The theoretical basis for using Chlorobenzene/ODCB for planar aromatics.[1]
(Note: Specific page numbers and DOIs would be inserted here in a live manuscript based on the exact synthesis paper followed, e.g., the work of the Nakamura group or similar experts in fused pi-systems.)
Sources
Troubleshooting & Optimization
Technical Support Center: 11H-Benzofuro[3,2-b]carbazole Synthesis
Topic: High-Yield Synthesis & Optimization of 11H-Benzofuro[3,2-b]carbazole Audience: Senior Organic Chemists, Process Chemists, Materials Scientists Document ID: TSC-BFC-2024-001
Core Synthesis Directive
The Challenge: The synthesis of 11H-Benzofuro[3,2-b]carbazole (CAS: 1199350-22-5) is notoriously difficult due to two primary factors:
-
Regioselectivity: Ensuring the furan ring fuses correctly at the [3,2-b] position rather than the [2,3-b] isomer.
-
Solubility: The planar, rigid tetracyclic core leads to massive
- stacking, causing the product to crash out prematurely during reaction or purification, trapping impurities.
The Solution:
Move away from the traditional Cadogan Cyclization (reductive cyclization of nitro-precursors using triethyl phosphite). While chemically direct, the Cadogan route typically yields <30% due to harsh thermal conditions (
Recommended Protocol: Palladium-Catalyzed Intramolecular Cyclization (C-H Activation) . This route utilizes a 3-(2-halophenoxy)-9H-carbazole precursor. It operates under milder conditions, offers higher atom economy, and simplifies purification.
Experimental Workflow (Visualized)
The following diagram outlines the optimized pathway, contrasting the legacy Cadogan route with the recommended Palladium-catalyzed approach.
Figure 1: Comparison of synthetic routes. The Pd-catalyzed pathway minimizes thermal degradation and phosphorus contamination.
Protocol Optimization & Data
A. Solvent & Catalyst Screening (Pd-Route)
The choice of solvent is critical due to the product's poor solubility. Standard solvents like Toluene often fail to keep the intermediate in solution long enough for cyclization.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Solvent | Toluene or DMF | Mesitylene or o-Dichlorobenzene (ODCB) | Higher boiling point allows reaction at 140°C+; better solubilization of the fused core. |
| Catalyst | Pd(PPh | Pd(OAc) | Electron-rich, bulky phosphines (Buchwald ligands) prevent catalyst deactivation and promote oxidative addition into the aryl-halide bond. |
| Base | K | K | Pivalic acid acts as a proton shuttle, significantly lowering the energy barrier for the C-H activation step [1]. |
| Atmosphere | N | Argon (Schlenk Line) | Strict O |
B. Purification Strategy: The "Crash-Out" Method
Do not attempt standard silica column chromatography as your primary purification step; the product will streak and retain on the silica.
-
Cool Down: Allow the reaction mixture (in Mesitylene/ODCB) to cool slowly to room temperature.
-
Precipitation: Add an anti-solvent (Methanol or Hexane) in a 1:1 ratio.
-
Filtration: Filter the precipitate.[1] The yellow/brown solid is your crude product.
-
Wash: Wash extensively with water (remove inorganic salts) and hot ethanol (remove catalyst ligands).
-
Recrystallization: Recrystallize from boiling 1,2-dichlorobenzene or sublimed if high purity (>99.9%) is required for device physics.
Troubleshooting Guide (FAQ)
Issue 1: Reaction Stalls at Intermediate (Incomplete Cyclization)
Symptom: LC-MS shows starting material (ether intermediate) remaining after 24 hours. Root Cause: Catalyst deactivation or insufficient temperature. Fix:
-
Boost Temperature: Ensure the internal temperature is
C. -
Ligand Switch: Switch to Tricyclohexylphosphine (PCy
) or SPhos . These ligands are more thermally stable and active for sterically hindered couplings. -
Add Pivalic Acid: Add 30 mol% PivOH. This is crucial for the intramolecular C-H activation mechanism (Concerted Metallation-Deprotonation) [1].
Issue 2: Low Yield & Formation of "Black Tar"
Symptom: The reaction mixture turns black/viscous; yield is <20%. Root Cause: Oxidative oligomerization of the carbazole nitrogen or palladium black precipitation. Fix:
-
N-Protection: Are you using free N-H carbazole? The free N-H is acidic and reactive. Protect it with a Benzyl (Bn) or t-Butyl group before cyclization. Deprotect after ring closure if necessary.
-
Degassing: Sparging with nitrogen is insufficient. Use Freeze-Pump-Thaw cycles (x3) to remove dissolved oxygen completely.
Issue 3: Product Cannot be Redissolved for Analysis
Symptom: NMR tube contains suspension; peaks are broad or invisible. Root Cause: Aggregation/Stacking. Fix:
-
High-Temp NMR: Run NMR in C
D Cl (Tetrachloroethane-d2) at 100^\circ$C . -
Solid State: Rely on MALDI-TOF MS for mass confirmation if solution-phase analysis fails.
Logic Tree for Troubleshooting
Figure 2: Diagnostic decision tree for common synthetic failures.
References
-
Palladium-Catalyzed Synthesis of Carbazoles via Tandem C-H Functionalization: Title: A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Source: National Institutes of Health (PMC). URL:[Link]
-
Benzofuro- and Indolo[3,2-b]indoles Synthesis: Title: Synthesis of Benzofuro- and Indolo[3,2-b]indoles via Palladium-Catalyzed Double N-Arylation.[2] Source: ResearchGate.[2][3][4] URL:[Link]
-
Solubility and Photophysics of Carbazoles: Title: Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents.[3] Source: MDPI. URL:[Link]
-
Cadogan Cyclization Limitations: Title: Chemical structures of various compounds formed during Cadogan reaction.[5][6] Source: ResearchGate.[2][3][4] URL:[Link]
Sources
Technical Support Center: Benzofurocarbazole Solubility in Toluene
Welcome to the technical support center for handling benzofurocarbazole compounds. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are encountering challenges with the solubility of benzofurocarbazole derivatives in toluene. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental decisions.
Introduction: Understanding the Challenge
Benzofurocarbazoles are a class of heterocyclic compounds with significant potential in various fields, including organic electronics and medicinal chemistry.[1] Toluene is a commonly used non-polar solvent in organic synthesis and processing.[2] However, achieving the desired solubility of benzofurocarbazoles in toluene can be a significant hurdle. This guide will walk you through a systematic approach to diagnose and resolve these solubility issues, ensuring the integrity and success of your experiments.
The principle of "like dissolves like" is the cornerstone of understanding solubility.[3] Toluene, being a non-polar aromatic solvent, is generally a suitable choice for non-polar to moderately polar organic molecules. However, the complex structure of benzofurocarbazoles, which may contain polar functional groups, can lead to solubility challenges. Factors such as the compound's crystal lattice energy (related to polymorphism), molecular size, and the presence of intermolecular hydrogen bonding can all contribute to poor solubility.[4][5]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This section provides a progressive workflow to address the low solubility of benzofurocarbazoles in toluene. Start with the simplest methods and proceed to more advanced techniques as needed.
Diagram: Troubleshooting Workflow for Benzofurocarbazole Solubility
Caption: A decision-making workflow for troubleshooting benzofurocarbazole solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my benzofurocarbazole derivative not dissolving in toluene, even though they are both organic molecules?
A1: The "like dissolves like" principle is a general guideline based on polarity.[3] While both your compound and toluene are organic, differences in their polarity can lead to poor solubility. Benzofurocarbazoles can possess polar functional groups (e.g., carbonyl, amino groups) that make them more polar than toluene. Furthermore, strong intermolecular forces within the crystal lattice of your solid compound may require more energy to overcome than the energy gained from solvation in toluene.
Q2: I've heated the solution, and the compound dissolved, but it crashed out upon cooling. What does this mean, and how can I prevent it?
A2: This indicates that you created a supersaturated solution at a higher temperature. The solubility of most solids in liquids increases with temperature.[6] Upon cooling, the solubility decreases, and the excess solute precipitates out. To prevent this, you can either maintain the solution at an elevated temperature for your application (if feasible) or consider using a co-solvent to increase the room temperature solubility.
Q3: Can the purity of my benzofurocarbazole derivative affect its solubility?
A3: Yes, impurities can significantly impact solubility. Some impurities might be insoluble in toluene and will remain as a solid residue. Conversely, certain impurities could potentially enhance or decrease the solubility of your primary compound by altering the overall polarity or interfering with the crystal packing. It is always advisable to work with a well-characterized, pure compound.
Q4: Are there any safety concerns I should be aware of when trying to dissolve my compound?
A4: Absolutely. Toluene is a flammable liquid with a flash point of 4°C.[2] When heating, always use a well-ventilated fume hood and appropriate heating equipment (e.g., a heating mantle with a stirrer, an oil bath) to avoid naked flames. Sonication can also generate heat, so monitor the temperature of your solution. Always consult the Safety Data Sheet (SDS) for both toluene and your specific benzofurocarbazole derivative before starting any experiment.
Experimental Protocols
Protocol 1: Solubility Enhancement by Heating
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add your benzofurocarbazole derivative to toluene at the desired concentration.
-
Heating: Place the flask in a heating mantle or an oil bath.
-
Stirring: Begin stirring the mixture.
-
Temperature Increase: Gradually increase the temperature of the solution. For many organic solids, a significant increase in solubility can be observed with rising temperatures.[7] Monitor the dissolution of the solid.
-
Observation: Note the temperature at which the compound completely dissolves. This will give you an indication of its temperature-dependent solubility.
-
Cooling (Optional): If you need a room-temperature solution, allow the mixture to cool slowly while stirring. Observe for any precipitation.
Protocol 2: Sonication-Assisted Dissolution
-
Preparation: Prepare a suspension of your benzofurocarbazole in toluene in a suitable vial or flask.
-
Sonication: Place the vessel in a bath sonicator.
-
Energy Input: Turn on the sonicator. The high-frequency sound waves will create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, which can help break apart solid particles and enhance dissolution.[8][9]
-
Monitoring: Periodically check the solution for dissolution. Sonication can be performed at room temperature or in a cooled/heated bath for better control.
-
Duration: The time required for dissolution will vary depending on the compound and concentration. Start with 15-30 minute intervals.
Protocol 3: Co-solvent System for Enhanced Solubility
-
Co-solvent Selection: Choose a co-solvent that is miscible with toluene and has a slightly higher polarity. Good candidates include dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). The co-solvent helps to bridge the polarity gap between the benzofurocarbazole and toluene.[10][11]
-
Initial Attempt: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to the toluene.
-
Dissolution Test: Attempt to dissolve your compound in this mixed solvent system at room temperature with stirring.
-
Optimization: If the compound does not dissolve, gradually increase the percentage of the co-solvent, monitoring for complete dissolution.
-
Documentation: Record the final solvent ratio that achieves the desired solubility.
Data Presentation
Table 1: Hypothetical Solubility of a Benzofurocarbazole Derivative in Toluene with Different Methods
| Method | Temperature (°C) | Co-solvent (v/v %) | Observation | Estimated Solubility (mg/mL) |
| Stirring | 25 | None | Incomplete dissolution | < 1 |
| Heating | 80 | None | Complete dissolution | ~15 |
| Sonication | 25 | None | Partial dissolution | ~3 |
| Stirring | 25 | 10% DCM in Toluene | Complete dissolution | ~10 |
| Stirring | 25 | 20% THF in Toluene | Complete dissolution | ~25 |
Note: This table is for illustrative purposes. Actual solubility will vary depending on the specific benzofurocarbazole derivative.
Advanced Considerations: The Role of the Solid State
If the above methods are not sufficient, the issue may lie with the solid-state properties of your compound.
-
Micronization: The rate of dissolution is proportional to the surface area of the solid.[10] Grinding your material into a finer powder (micronization) can increase the dissolution rate, although it will not change the equilibrium solubility.
-
Polymorphism: Your benzofurocarbazole derivative may exist in different crystalline forms, known as polymorphs. Polymorphs can have significantly different physical properties, including solubility.[5][12] An unstable or metastable polymorph is generally more soluble than the most stable crystalline form. Investigating the crystallization conditions may allow you to isolate a more soluble form.
References
- ElectronicsAndBooks. (n.d.). Solubility of Toluene in Aqueous Solutions of Various Benzenecarboxylates with or without I-Butanol.
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- BenchChem. (n.d.). Strategies to increase the solubility of 1-Nonacosanol in organic solvents.
- ResearchGate. (2025, August 7). Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices | Request PDF.
- YouTube. (2010, May 5). Factors Affecting Solubility.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research.
- Khan Academy. (n.d.). Solubility of organic compounds (video).
- BYJU'S. (n.d.). Factors Affecting Solubility.
- The Royal Society of Chemistry. (n.d.). Supporting information Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally a.
- Unknown. (n.d.).
- Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?
- ResearchGate. (n.d.). Mutual solubility of toluene and EG with increasing Aliquat 336...
- ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Beilstein Journals. (n.d.). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives.
- Wikipedia. (n.d.). Toluene.
- Unknown. (2022, November 28). Water-Soluble Salts Based on Benzofuroxan Derivatives-Synthesis and Biological Activity.
- Chemical Communications (RSC Publishing). (n.d.). Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices.
- PubMed. (n.d.). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion.
- Chemistry LibreTexts. (2023, January 29). Temperature Effects on the Solubility of Gases.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Unknown. (n.d.). Ultrasonic Dissolving of Solids in Liquids.
- Unknown. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Unknown. (n.d.). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity.
- NIH. (n.d.). 5H-benzo[b]carbazole | C16H11N | CID 9202 - PubChem.
- PMC. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- National Institute of Standards and Technology. (n.d.). Toluene with Water - IUPAC-NIST Solubilities Database.
- RSC Publishing. (n.d.). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst.
- K-Chem. (2025, June 20). Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use.
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi | PPTX.
- Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
- Unknown. (2009, October 1).
- Unknown. (n.d.).
- ResearchGate. (n.d.). Solubility comparison in toluene. | Download Scientific Diagram.
- BYJU'S. (n.d.). Types of Polymorphism.
- Maratek. (2024, July 24). How Does Toluene Function as a Solvent in Industrial Applications?
- YouTube. (2025, March 21). Lab tip: use a bath sonicator to help dissolve solids.
- NIH. (n.d.). Benzocarbazole, methyl- | C17H13N | CID 6454977 - PubChem.
- Unknown. (n.d.). Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug.
- Wikipedia. (n.d.). Crystal polymorphism.
- CAMEO Chemicals. (n.d.). TOLUENE.
- MDPI. (n.d.). Investigate the Effects of Sonication on the Nucleation of Acetaminophen and Design the Sonoseeding Approach for Crystal Size Modification.
- NIST. (n.d.). Toluene - the NIST WebBook.
Sources
- 1. Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]
- 3. Khan Academy [khanacademy.org]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hielscher.com [hielscher.com]
- 9. youtube.com [youtube.com]
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- 11. wisdomlib.org [wisdomlib.org]
- 12. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Removal from 11H-Benzofuro[3,2-b]carbazole
Topic: Advanced Purification Strategies for Fused Heterocycles Target Molecule: 11H-Benzofuro[3,2-b]carbazole (CAS: 1199350-22-5) User Level: Senior Researcher / Process Chemist
Executive Summary: The "Sticky" Palladium Problem
Removing palladium (Pd) from fused planar systems like 11H-Benzofuro[3,2-b]carbazole presents a unique challenge compared to standard small molecules. The core issue is not chemical affinity, but physical entrapment .[1]
-
-Stacking Traps: The large planar surface area of the benzofurocarbazole scaffold facilitates strong
- interactions.[1] Palladium nanoparticles (Pd NPs) often act as nucleation sites for these stacks, effectively getting "buried" inside the crystal lattice where scavengers cannot reach them.[1] -
Solubility Limits: This scaffold exhibits poor solubility in standard low-boiling solvents (DCM, EtOAc), forcing the use of high-boiling polar aprotic solvents (DMF, DMSO) or chlorinated benzenes, which complicates standard silica-based scavenging.
This guide moves beyond basic "add scavenger and stir" advice to address the thermodynamic and kinetic barriers specific to this class of compounds.
Module 1: Diagnosis & Detection
Q: How do I know if the discoloration in my product is Pd or oxidative degradation?
A: 11H-Benzofuro[3,2-b]carbazole should be a white to pale-yellow solid. Darkening (grey/brown) usually indicates Pd contamination, while bright yellow/orange often indicates oxidative impurities (quinones).
| Indicator | Probable Cause | Verification Method |
| Grey/Black Tint | Colloidal Pd(0) | XRF (Quick) or Ash test. Insoluble in acid.[1] |
| Brown/Red Oil | Pd(II)-Ligand Complex | 1H NMR (Look for broad phosphine peaks). |
| Bright Yellow | Oxidation (Quinone formation) | LC-MS (Look for M+16 or M+14 peaks). |
| Metallic Sheen | High conc.[1][2] Pd plating | Visual inspection.[1] |
Critical Thresholds (ICH Q3D):
-
Oral:
10 ppm[1] -
Parenteral:
1 ppm[1] -
Organic Electronics: Often
10-50 ppm (to prevent quenching/trap states).
Module 2: The Solubility-Scavenging Paradox
Q: My product precipitates when I add the scavenger resin. How do I proceed?
A: This is the most common failure mode.[1] Scavenging is a kinetic process that requires the Pd species to diffuse into the pores of the scavenger resin.[1] If your product precipitates, it coats the resin beads, blocking the pores and trapping the Pd in the solid matrix.[1]
The Solution: High-Temperature Scavenging Protocol
You must operate in a solvent system that maintains solubility at elevated temperatures (
Recommended Solvents:
-
Chlorobenzene / 1,2-Dichlorobenzene (o-DCB): Excellent for
-systems; compatible with most resins. -
Toluene/DMF (9:1): The DMF disrupts aggregation; Toluene allows for easier workup.[1]
-
Anisole: High boiling point, less toxic than chlorobenzene.[1]
Module 3: Scavenger Selection & Protocols
Decision Matrix: Which Scavenger?
| Pd Species | Primary Scavenger Recommendation | Why? |
| Pd(PPh | SiliaMetS® Thiol (or equivalent) | Thiol binds Pd(0) effectively; robust at high heat. |
| Pd(OAc) | SiliaMetS® Thiourea | Thiourea chelates electrophilic Pd(II) species rapidly. |
| Colloidal Pd (Black) | Activated Carbon (Specialized) | Physical adsorption is required for non-ligated clusters. |
| Insoluble Matrix | Trimercaptotriazine (TMT) | Soluble scavenger that precipitates Pd, avoiding resin filtration issues.[1] |
Protocol A: Heterogeneous Scavenging (Resin-Based)
Best for: Soluble crude mixtures where filtration is possible.
-
Dissolution: Dissolve crude 11H-Benzofuro[3,2-b]carbazole in 1,2-dichlorobenzene (or Chlorobenzene) at 80–100°C . Ensure the solution is crystal clear.
-
Loading: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) at 5–10 wt% relative to the crude mass (or 4-5 equivalents relative to expected Pd).
-
Digestion: Stir vigorously at 90°C for 4–12 hours .
-
Note: High temperature increases the exchange rate of Pd from the product to the scavenger.[1]
-
-
Hot Filtration: Filter the mixture while hot (>80°C) through a pre-heated Celite pad or sintered glass funnel.
-
Critical: If the solution cools during filtration, the product will crystallize in the filter, redissolving the Pd impurities trapped on the resin.[1]
-
-
Crystallization: Allow the filtrate to cool slowly to RT, then add an anti-solvent (Methanol or Hexane) to precipitate the purified product.
Protocol B: Homogeneous Chelation (The "TMT" Method)
Best for: Highly insoluble materials or when hot filtration is difficult.
-
Dissolution: Dissolve crude material in hot DMF or NMP.[1]
-
Chelation: Add Trimercaptotriazine (TMT) sodium salt (approx. 3–5 eq. vs Pd) dissolved in a minimum amount of water.[1]
-
Precipitation: Stir at 60–80°C for 2 hours . The TMT-Pd complex will form a stable precipitate.[1]
-
Filtration: Filter the solution hot to remove the Pd-TMT precipitate (the product stays in solution).
-
Troubleshooting: If the Pd-TMT particles are too fine, add a small amount of activated carbon or Celite to bulk up the filter cake.[1]
-
-
Workup: Pour the filtrate into water/methanol to precipitate the clean benzofurocarbazole.
Module 4: Visualization of the Purification Logic
Caption: Decision tree for selecting the optimal palladium removal strategy based on solubility profiles.
Module 5: Frequently Asked Questions (FAQ)
Q: I used a thiol scavenger, but my ICP-MS data still shows 500 ppm Pd. Why? A: This is likely due to pore blockage .[1] If your molecule is large (like benzofurocarbazole), it may be too bulky to enter the standard 60Å pores of silica gels, or it may have crystallized on the surface.[1]
-
Fix: Switch to a macroporous resin (pores >100Å) or use the Homogeneous TMT Protocol (Protocol B).
Q: Can I just wash the solid product with a solvent to remove Pd? A: Generally, no .[1] While washing removes surface contaminants, Pd trapped within the crystal lattice (occlusion) will remain.[1] You must fully dissolve the crystal lattice to release the trapped Pd for scavenging.[1]
-
Exception: Soxhlet extraction with Chloroform for 24-48h can sometimes leach out surface-bound Pd, but it is less effective than recrystallization.[1]
Q: My product turned bright yellow after scavenging. Is this Pd? A: Unlikely. 11H-Benzofuro[3,2-b]carbazole is susceptible to oxidation at the benzylic/nitrogen positions, forming quinone-like structures (often bright yellow/orange).
-
Fix: Perform the scavenging under an inert atmosphere (
or Ar).[1] Ensure your solvents (especially DMF/THF) are degassed and peroxide-free.
References
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] Link
-
Biotage. (2023).[1] Strategies for Removing Palladium from Reaction Mixtures. Biotage Technical Notes. Link
-
Phillips, S. T., et al. (2018).[1] Minimizing Impurities in Suzuki-Miyaura Cross-Coupling Syntheses of Polycyclic Aromatic Hydrocarbons. Journal of Organic Chemistry. Link
-
ICH Q3D. (2019). Guideline for Elemental Impurities. European Medicines Agency.[1][3] Link
Sources
Technical Support Center: Optimizing Sublimation for Benzofurocarbazole Materials
Executive Summary & Operational Context
Benzofurocarbazole (BFCz) derivatives are critical host materials for blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs due to their high triplet energy (
However, their rigid fused-ring structure creates a specific purification challenge: high lattice energy . This requires sublimation temperatures that often dangerously approach the thermal decomposition threshold (
This guide addresses the "Safe Operating Window" (SOW)—the narrow thermal band where sublimation kinetics outpace decomposition kinetics.
Pre-Sublimation Diagnostics (The "Go/No-Go" Phase)
Before loading the vacuum train, you must characterize the raw material. Blind sublimation is the leading cause of yield loss.
Q: How do I determine the starting temperature for a new BFCz derivative?
A: Do not guess. Perform a TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry) overlay.
-
Run TGA: Heat at 10°C/min under Nitrogen. Note the temperature at 1% mass loss (
) and 5% mass loss ( ). -
Run DSC: Identify the Melting Point (
). -
Calculate
:-
If
: The material melts before subliming. Set initial source temperature to . -
If
: The material sublimes from solid state. Set initial source temperature to .
-
Q: My TGA shows a small weight loss at 150°C. Is the material degrading?
A: Likely not. This is usually trapped solvent (toluene/chlorobenzene) or moisture.
-
Action: Add a "Degassing Phase" to your protocol. Hold the source at 160°C under rough vacuum (
Torr) for 2 hours before ramping to high vacuum.
The Sublimation Protocol (Step-Ramp Method)
Objective: Isolate the target BFCz from both volatile impurities (solvents, isomers) and non-volatile residue (catalysts, carbonized material).
Visualizing the Optimization Logic
Figure 1: Decision tree for establishing the optimal sublimation temperature ramp.
Standard Operating Procedure (SOP) for BFCz Materials
| Phase | Temp Range | Vacuum Pressure | Duration | Purpose |
| 1. Degas | 150°C - 180°C | 2-4 hrs | Remove solvent/moisture. Prevent "bumping." | |
| 2. Ramp | 200°C | +5°C/15min | Identify onset of sublimation. | |
| 3. Production | 290°C - 330°C* | 24-48 hrs | Main purification window. | |
| 4. Cool Down | Ramp to 25°C | Maintain Vac | 3 hrs | Prevent oxidation of hot material. |
*Note: 330°C is an upper limit for many benzofurocarbazoles. Exceeding this risks cleavage of the ether linkage.
Troubleshooting Guide: Common Failure Modes
Issue 1: The "Black Ash" Phenomenon
Symptom: The material in the source boat turns black/brown, and the sublimed product has a yellow tint.
Diagnosis: Thermal Decomposition (
-
Check Vacuum: Poor vacuum (
Torr) requires higher temperatures to sublime, pushing you into the decomposition zone. Ensure turbo pumps are hitting Torr. -
Increase Surface Area: If the material is a fused chunk, grind it into a fine powder before loading. This improves heat transfer and lowers the required
.
Issue 2: The "Flying Isomer" Problem
Symptom: Impurities are co-depositing with the product. Diagnosis: The thermal gradient is too steep. Benzofurocarbazoles often have synthesis isomers (e.g., [2,3-c] vs [3,2-c] fusions) with very similar vapor pressures. Corrective Action:
-
Zone Sublimation: Use a 3-zone furnace.
-
Zone 1 (Source): 300°C[1]
-
Zone 2 (Separation): 240°C (Isomers deposit here)
-
Zone 3 (Product): 180°C (Target BFCz deposits here)
-
-
Note: You must empirically map the deposition zones.
Issue 3: Low Yield (< 50%)
Symptom: Large amount of residue left in the boat, but it's not charred. Diagnosis: "Sintering."[2][3] The powder has melted into a glass with low surface area, slowing evaporation. Corrective Action:
-
Use an inert carrier gas (Argon) flow at very low pressure (
Torr) to assist mass transport, or use a "boat rocker" mechanism if available to agitate the melt.
Physical Setup & Gradient Visualization
To separate the high-purity BFCz from lighter impurities (volatiles) and heavier impurities (dimers/catalysts), the temperature gradient along the tube is critical.
Figure 2: Idealized thermal gradient for fractional sublimation of benzofurocarbazoles.
Post-Sublimation Validation
Do not assume the white powder is pure.
-
HPLC (High-Performance Liquid Chromatography):
-
Dissolve product in THF or Dichloromethane.
-
Check for "shoulder" peaks near the main peak, which indicate regioisomers.
-
-
PL (Photoluminescence) Spectroscopy:
-
Excitation at 320-350 nm.
-
Benzofurocarbazoles typically emit in the deep blue/UV (380-420 nm).
-
Red Flag:[4] Any green emission (500 nm+) indicates oxidation or exciplex formation with impurities.
-
References
-
Tam, B. S. T., Dong, S. C., & Tang, C. W. (2023). Low-temperature conformal vacuum deposition of OLED devices using close-space sublimation. Journal of Semiconductors, 44(9), 092602. [Link]
-
Sasabe, H., et al. (2025). Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Chemical Communications. [Link]
-
KNC Laboratories. (n.d.). Sublimation Purification Technology for Organic Electronic Materials. [Link]
-
Li, W., et al. (2015). Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance. New Journal of Chemistry. [Link]
Sources
- 1. CN102527076B - Vacuum sublimation purifying method of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability Management of 11H-Benzofuro[3,2-b]carbazole
[1]
Executive Summary
11H-Benzofuro[3,2-b]carbazole (CAS: 1199350-22-5) is a fused tetracyclic scaffold widely used in organic electronics (OLEDs, OFETs) and pharmaceutical research.[1][2] Its extended
This guide provides a self-validating protocol to prevent the formation of radical cations, quinones, and dimers during storage.[1] Failure to adhere to these protocols typically results in a color shift (yellowing/browning) and loss of charge-transport mobility.[1]
Immediate Action Protocols
A. Solid-State Storage (Long-Term)
Standard: < 0.1% degradation over 6 months.[1]
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows thermodynamic oxidation rates; prevents lattice rearrangement.[1] |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces atmospheric O₂.[1] Argon is preferred (heavier than air) for maximizing the "blanket" effect in vials.[1] |
| Container | Amber Glass + Parafilm/Teflon | Amber glass blocks UV/Blue light (<450nm) which triggers photo-oxidation.[1] Teflon tape prevents gas exchange.[1] |
| Desiccation | Required | Moisture can protonate excited states or facilitate surface oxidation.[1] Store vials inside a secondary desiccated jar. |
B. Solution Handling (Critical Risk Zone)
Most oxidation events occur during dissolution.[1] Follow this workflow strictly.
-
Solvent Choice: Avoid halogenated solvents (e.g., CCl₄, CHCl₃) if the solution will be exposed to any light.[1] These solvents accelerate radical cation formation via electron transfer [1][2].[1] Preferred solvents: Anhydrous Toluene or THF (inhibitor-free).[1]
-
Degassing: Sparge solvent with Ar/N₂ for 15 minutes before adding the solid.
-
Usage Window: Use solutions within 4 hours . Never store dilute solutions (< 1 mg/mL) overnight, even in the dark.[1]
Troubleshooting Matrix (FAQ)
Q1: My white/off-white powder has turned faint yellow. Is it usable?
-
Diagnosis: Early-stage surface oxidation.[1] The N-H site has likely undergone photo-induced radical cation formation, leading to trace quinone impurities.[1]
-
Solution: For high-performance OLEDs: Discard or Resublime . For TLC/NMR standards: Likely acceptable (>98% purity often remains), but verify via HPLC.
-
Prevention: Review your "Light Hygiene."[1] Was the vial left on a benchtop under fluorescent light?
Q2: The material is no longer soluble in Toluene/THF.
-
Diagnosis: Oxidative Dimerization.[1] The radical cations have coupled to form Bicarbazyl-like linkages (cross-linking), drastically reducing solubility [3].[1]
-
Solution: Irreversible. The sample must be re-synthesized.[1]
-
Scientific Context: This mimics the electropolymerization mechanism of carbazoles, where oxidation leads to insoluble conductive films.[1]
Q3: Can I store it in a glovebox at Room Temperature?
The Science: Oxidation Mechanism
Understanding the failure mode allows you to predict risks.[1] The degradation of 11H-Benzofuro[3,2-b]carbazole is primarily driven by Photo-Oxidative Radical Pathways .[1]
The Degradation Pathway
The N-H bond is the "Achilles' heel."[1] Upon exposure to UV/Visible light in the presence of Oxygen:
-
Excitation: The molecule enters an excited singlet state (
) and crosses to a triplet state ( ).[1] -
Electron Transfer: The excited molecule transfers an electron to O₂, forming a Superoxide Anion (
) and a Carbazole Radical Cation ( ) .[1] -
Fate of the Radical:
Visualizing the Threat
The following diagram illustrates the critical control points where your storage protocol intervenes to stop this cascade.
Figure 1: Mechanistic intervention map.[1] Green nodes represent the storage protocols acting as "firewalls" against the red degradation pathways.[1]
References & Authoritative Sources
-
Zelent, B., & Durocher, G. (1981).[1] One-electron photooxidation of carbazole in the presence of carbon tetrachloride.[1][3] The Journal of Organic Chemistry.[1][3]
-
Relevance: Establishes the mechanism of radical cation formation in carbazoles and the danger of halogenated solvents.
-
-
Frontiers in Chemistry. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation.
-
Relevance: Details the dimerization/polymerization pathway that leads to solubility loss.
-
-
SynHet. (2024).[1][4] 11H-Benzofuro[3,2-b]carbazole Product Specifications & Handling.[1]
-
Relevance: Confirms commercial handling standards (inert atmosphere requirements).
-
-
Lumiprobe. (2024).[1] General Storage Conditions for Fluorescent Dyes and Heterocycles.[1]
-
Relevance: Industry standard for storing light-sensitive conjugated systems (-20°C, dark).[1]
-
Sources
- 1. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11H-Benzofuro[3,2-b]carbazole [synhet.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reducing Efficiency Roll-off in Benzofurocarbazole (BFCz) Devices
To: Research Scientists, Device Physicists, and Material Engineers From: Senior Application Scientist, OLED Materials Division Subject: Troubleshooting Efficiency Roll-off in High-Triplet Energy Host Systems
Introduction: The BFCz Paradox
Benzofurocarbazole (BFCz) derivatives are premier host materials for blue Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices due to their high triplet energy (
This guide addresses the root causes of roll-off in BFCz systems: primarily Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ) , exacerbated by the inherently unbalanced (p-type) transport of the carbazole moiety.
Module 1: Diagnostic Workflows
Q1: My device shows >20% efficiency drop at 1,000 cd/m². Is this TTA or TPQ?
Diagnosis:
You cannot distinguish these solely from a
-
TTA (Triplet-Triplet Annihilation): Dominant when exciton density is high (
). Common in BFCz devices where the recombination zone is too narrow (confinement issue). -
TPQ (Triplet-Polaron Quenching): Dominant when charge carriers accumulate in the Emission Layer (EML) without recombining (
). Common in unipolar BFCz hosts where electrons are trapped.
Actionable Protocol: Perform a Transient Electroluminescence (TrEL) decay measurement.
-
Apply a voltage pulse to the device.
-
Turn off voltage and measure the decay of luminance.
-
Interpretation:
-
If the decay is mono-exponential
Radiative decay dominates (Low roll-off). -
If the decay is fast and non-exponential at early times
TTA is likely active. -
If the roll-off fits the equation
(where is critical current density) TPQ model.
-
Visual Troubleshooting Guide:
Figure 1: Decision logic for identifying the dominant quenching mechanism in BFCz-based OLEDs.
Module 2: Material Selection & Host Engineering
Q2: Why does my standard BFCz host fail at high brightness compared to CBP?
Answer: Standard BFCz is a strong hole-transporting material (HTM) . Without an electron-transporting (ETM) unit, holes rush through the EML and pile up at the Electron Blocking Layer (EBL) or Hole Blocking Layer (HBL) interface. This accumulation creates a narrow recombination zone (<5 nm), leading to massive TTA and TPQ.
Solution: The Bipolar Design Strategy Switch from a unipolar BFCz to a Bipolar Host where the BFCz donor is linked to an acceptor moiety (e.g., Triazine, Pyrimidine, or Dibenzothiophene-S,S-dioxide).
Comparative Data: Unipolar vs. Bipolar BFCz Hosts
| Parameter | Unipolar Host (e.g., 34BFCz) | Bipolar Host (e.g., DBT-INFUR or o12BFCzTrz) | Mechanism of Improvement |
| Charge Transport | p-type dominant | Balanced (p/n) | Reduces polaron accumulation (Lowers TPQ) |
| Recombination Zone | Narrow (Interface) | Broad (Bulk) | Dilutes exciton density (Lowers TTA) |
| EQE Max | ~15-18% | >24% | Better charge balance |
| Roll-off at 1000 nits | High (>30% drop) | Low (<10% drop) | Suppression of quenching pathways |
Data derived from comparative analysis of carbazole vs. benzofurocarbazole-acceptor dyads [1, 2].
Module 3: Device Architecture Optimization
Q3: I cannot synthesize new bipolar hosts. How do I fix roll-off with my current BFCz material?
Answer: You must implement an Exciplex Co-Host System . By mixing your p-type BFCz host with an n-type host (e.g., PO-T2T or TPBi), you create a charge-transfer (CT) complex at the molecular level.
Why this works:
-
Charge Balance: The n-type host carries electrons, the BFCz carries holes.
-
Zone Broadening: Recombination occurs throughout the mixed layer, not just at the edge.
-
Energy Management: The Exciplex triplet energy (
) mediates transfer to the emitter, often bypassing direct high-energy host triplets that cause degradation.
Experimental Workflow: Optimizing Co-Host Ratio
-
Fabricate Single-Carrier Devices (SCDs):
-
Hole-Only Device (HOD): ITO / HAT-CN / BFCz:n-Type (X:Y) / TAPC / Al
-
Electron-Only Device (EOD): ITO / Liq / BFCz:n-Type (X:Y) / Liq / Al
-
-
Measure Mobility: Use Space Charge Limited Current (SCLC) fitting (see Protocol below).
-
Target: Adjust ratio X:Y until
.-
Start with 1:1 ratio. If
, increase the n-type host fraction.
-
Exciplex Energy Transfer Pathway:
Figure 2: Energy transfer mechanism in a BFCz-based co-host system reducing local exciton density.
Module 4: Standard Operating Protocol (SOP)
Protocol: SCLC Mobility Measurement for Host Balancing
Use this to validate if your host system causes charge accumulation (TPQ).
Materials:
-
BFCz Host (p-type)
-
Co-host (n-type, e.g., TPBi)
-
Substrate: Patterned ITO glass
Step-by-Step:
-
Cleaning: Ultrasonication in acetone, isopropanol, and DI water (15 min each). UV-Ozone treat for 20 min.
-
HOD Fabrication:
-
Deposit MoO₃ (10 nm) or HAT-CN (10 nm) as Hole Injection Layer.
-
Deposit Host Material (100 nm) . Note: Thickness must be accurate for SCLC fitting.
-
Deposit MoO₃ (10 nm) / Al (100 nm) .
-
-
EOD Fabrication:
-
Deposit LiF (1 nm) or Liq (2 nm) .
-
Deposit Host Material (100 nm) .
-
Deposit LiF (1 nm) / Al (100 nm) .
-
-
Measurement:
-
Sweep voltage 0V
10V. -
Plot
vs .
-
-
Analysis:
-
Fit the linear region (slope
2) to the Mott-Gurney Law: -
Pass Criteria: The calculated hole mobility (
) and electron mobility ( ) should be within one order of magnitude ( to cm²/Vs). If , roll-off is inevitable due to TPQ.
-
References
-
Reducing Efficiency Roll-off via Bipolar Hosts
- Title: "Dibenzothiophene dioxide-benzofuro carbazole based bipolar host material for yellow and red phosphorescent OLEDs"
- Source: ResearchGate / Journal of M
-
URL:
-
TTA vs TPQ Mechanisms in Carbazole Hosts
- Title: "Efficiency Roll-Off in Blue Emitting Phosphorescent Organic Light Emitting Diodes with Carbazole Host M
- Source: Semantic Scholar / ResearchG
-
URL:
-
Benzofurocarbazole Isomer Engineering
- Title: "Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activ
- Source: RSC / Chemical Communic
-
URL:
-
Exciplex Co-Host Strategies
-
Title: "A phosphorescent OLED with an efficiency roll-off lower than 1%... achieved by reducing the carrier mobility... in an exciplex co-host system"[1]
- Source: Journal of M
-
URL:
-
Sources
Technical Support Center: Thermal Stability of Benzofurocarbazole Derivatives
Current Status: Operational Support Level: Tier 3 (Advanced Research & Development) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Benzofurocarbazole Stability Hub
You are likely here because your benzofurocarbazole (BFCz) derivative is failing under thermal stress—either decomposing during sublimation, crystallizing in thin films, or degrading during OLED device operation.
This guide moves beyond basic textbook definitions. We treat thermal stability as a multi-variable engineering problem involving Molecular Rigidity , Purity , and Morphological Control .
Module 1: Molecular Design & Engineering
For users encountering low Glass Transition Temperature (
Troubleshooting Guide: Structural Instability
Q: My derivative exhibits a
A: Low
-
The Fix: Introduce a "Rigid-Bulky" motif. Do not just add alkyl chains (which lower
via plasticization). Instead, fuse the rings or add orthogonal aryl bulk. -
The Mechanism:
scales with molecular weight and rigidity. Fusing a benzofuran moiety to a carbazole core (creating a benzofurocarbazole fused system) restricts the rotation of the phenyl-carbazole bond. -
Design Tactic:
-
Isomer Selection: Shift from a 3-linkage to a 2-linkage or use a [3,2-b] fusion geometry. This often results in better packing density and higher thermal resistance.
-
Steric Locking: Add a triphenylsilyl or trityl group. These groups create a "propeller" shape that prevents efficient packing (stopping crystallization) while their mass raises
.
-
Q: My compound turns black during TGA (Thermogravimetric Analysis) before reaching 400°C. Is this intrinsic instability?
A: Likely not. It is often a "weak link" issue.
-
Diagnostic: Check your structure for
hybridized carbons (alkyl chains). -
The Science: The C-C bond in an alkyl chain has a lower Bond Dissociation Energy (BDE) (~350-380 kJ/mol) compared to the C-N or C-C bonds in the aromatic core (>450 kJ/mol).
-
Solution: Replace
-butyl or hexyl solubilizing groups with tert-butyl (sterically protected) or, ideally, phenyl/biphenyl groups. If solubility is a concern, use asymmetric aryl substitution rather than alkyl chains.
Visualization: Design Logic for High Stability
Caption: Decision matrix for molecular engineering based on specific thermal failure modes.
Module 2: Synthesis & Purification Protocols
For users whose NMR looks clean, but thermal data is inconsistent.
FAQ: Impurity-Driven Degradation
Q: Why does my sublimed material show a higher
A: Residual solvents and catalytic impurities.
-
The Culprit: Traces of Palladium (from Suzuki/Buchwald couplings) or Copper (from Ullmann couplings) act as radical initiators at high temperatures, lowering the decomposition threshold.
-
Validation: A 99% pure compound by NMR can still contain 500 ppm of Pd. This is enough to catalyze C-H activation and degradation at 300°C.
-
Protocol: You must perform sublimation purification before finalizing thermal data.
Standard Operating Procedure: Thermal Stability Validation
Objective: Isolate intrinsic thermal properties from impurity artifacts.
| Step | Action | Technical Rationale |
| 1 | Scavenger Treatment | Treat crude product with SiliaMetS® Thiol or equivalent metal scavengers post-reaction. |
| 2 | Pre-TGA Drying | Dry sample at vacuum (<1 mbar) at |
| 3 | Cyclic DSC | Run Heat |
| 4 | 5% Weight Loss ( | Report the temperature at 5% weight loss under Nitrogen, not air. Oxygen accelerates degradation via oxidation, masking true stability. |
Module 3: Device Integration (Morphology)
For users observing device failure or crystallization.
Q: My BFCz host material crystallizes in the OLED emissive layer after 24 hours.
A: You have high thermal stability (
-
The Cause: High symmetry leads to efficient packing. Benzofurocarbazole is a planar, fused system that wants to stack (
- stacking). -
The Fix: Symmetry Breaking.
-
If your molecule is
symmetric (e.g., 3,6-substituted), synthesize the asymmetric isomer (e.g., 2,8-substituted or mixed linkages). -
Use "Butterfly" geometries where the BFCz core is bent or twisted relative to substituents.
-
Comparative Data: Impact of Structural Modification
The following table illustrates how specific modifications to the Benzofurocarbazole core alter thermal parameters.
| Modification Strategy | Effect on | Effect on | Risk Factor |
| Core Fusion (Carbazole | High Increase (+40-60°C) | Moderate Increase | Reduced solubility |
| N-Alkyl Substitution (e.g., N-Hexyl) | Decrease (Plasticizer effect) | Decrease (Weak C-C bond) | Low thermal stability |
| N-Aryl Substitution (e.g., N-Phenyl) | Moderate Increase | High Increase | Crystallization risk |
| Spiro-Linkage (e.g., Spiro-bifluorene) | Very High Increase | High Increase | Synthetic complexity |
Visualization: Degradation Pathways
Caption: Common thermal degradation pathways leading to device failure.
References & Further Reading
-
High Thermal Stability of Fused Systems:
-
Benzofurocarbazole as TADF Donors:
-
Title: Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices.
-
Source:Chemical Communications (2015).
-
Relevance: Discusses the stability and efficiency advantages of benzofurocarbazole over simple carbazole.
-
-
Host Material Design:
-
Title: High thermal-stability benzocarbazole derivatives as bipolar host materials for phosphorescent organic light-emitting diodes.[2]
-
Source:Dyes and Pigments (2015).
-
Relevance: Demonstrates how 9-substitution leads to high
(181°C) and (515°C).
-
-
Isomer Engineering:
-
Title: Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters.[3]
-
Source:Journal of Materials Chemistry C (2023).
-
Relevance: Highlights how asymmetric fusion strategies improve stability and performance.
-
Sources
- 1. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. Asymmetric strategy based on 5H-benzofuro[3,2-c]carbazole enables efficient narrowband multi-resonance thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 11H-Benzofuro[3,2-b]carbazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex heterocyclic scaffolds, the unambiguous structural elucidation of isomers is a paramount challenge. The fusion of benzofuran and carbazole moieties can result in several constitutional isomers, each with potentially distinct biological activities and material properties. This guide provides a comprehensive analysis of the ¹H NMR spectroscopic features of 11H-Benzofuro[3,2-b]carbazole, a key heterocyclic system. In the absence of a publicly available, fully assigned spectrum for this specific isomer, we present a detailed predictive analysis based on the foundational principles of NMR spectroscopy and a comparative study of its structural analogues. This guide will equip researchers with the knowledge to anticipate the ¹H NMR spectrum of 11H-Benzofuro[3,2-b]carbazole and to distinguish it from other related heterocyclic systems.
The Structural Landscape: Understanding the Building Blocks
The ¹H NMR spectrum of 11H-Benzofuro[3,2-b]carbazole is governed by the electronic environments of its constituent aromatic rings. A foundational understanding of the spectra of carbazole and benzofuran is essential for interpreting the spectrum of the fused system.
Carbazole: The ¹H NMR spectrum of carbazole is characterized by four distinct signals in the aromatic region, corresponding to the eight aromatic protons, and a broad singlet for the N-H proton. The protons H-1,8 and H-4,5 are deshielded due to the anisotropic effect of the adjacent benzene ring, while the H-2,7 and H-3,6 protons are more shielded.[1]
Benzofuran: The benzofuran spectrum displays signals for the protons on the furan ring and the fused benzene ring. The protons on the furan ring, H-2 and H-3, have characteristic chemical shifts, with H-2 typically appearing more downfield than H-3.
The fusion of these two systems into the pentacyclic 11H-Benzofuro[3,2-b]carbazole structure introduces significant electronic perturbations, leading to a more complex and informative ¹H NMR spectrum.
Predicted ¹H NMR Spectral Characteristics of 11H-Benzofuro[3,2-b]carbazole
Based on the analysis of its constituent parts and related fused systems, the following ¹H NMR spectral characteristics are predicted for 11H-Benzofuro[3,2-b]carbazole. The numbering scheme presented in the diagram below will be used for the predicted assignments.
Figure 1. Numbering scheme for 11H-Benzofuro[3,2-b]carbazole.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-11 | > 10.0 | br s | - | The N-H proton of a carbazole moiety is typically a broad singlet at a high chemical shift due to hydrogen bonding and quadrupole broadening from the nitrogen atom. |
| H-1, H-10 | 8.0 - 8.5 | m | - | These protons are in highly deshielded environments due to the anisotropic effects of the adjacent aromatic rings and the electron-withdrawing nature of the fused heterocyclic system. |
| H-4, H-7 | 7.8 - 8.2 | m | - | Similar to H-1 and H-10, these protons are deshielded by the adjacent rings. |
| H-2, H-3, H-8, H-9 | 7.2 - 7.6 | m | - | These protons are expected to be in a more shielded environment compared to the "bay-region" protons (H-1, H-10, H-4, H-7). Their signals will likely overlap, forming a complex multiplet. |
| H-6 | 7.0 - 7.4 | s | - | This proton is on the central carbazole ring and is expected to be a singlet due to the lack of adjacent protons. Its chemical shift will be influenced by the overall electronic nature of the fused system. |
Comparative Analysis with Structural Isomers and Analogues
The key to confirming the identity of 11H-Benzofuro[3,2-b]carbazole lies in comparing its ¹H NMR spectrum with those of its isomers and other related compounds.
| Compound | Key Distinguishing ¹H NMR Features | Reference |
| Carbazole | A simple, symmetric spectrum with four signals in the aromatic region and a broad N-H signal. | [1] |
| Benzofuran | Characteristic signals for the furan ring protons (H-2 and H-3). | |
| Indolo[3,2-b]carbazole Derivatives | These compounds, which are isoelectronic with benzofurocarbazoles, show complex aromatic signals. The presence of substituents on the indole or carbazole rings will significantly alter the spectrum. | |
| 3-(2-Benzofuroyl)-carbazoles | The presence of a carbonyl linker between the benzofuran and carbazole moieties dramatically deshields the adjacent protons, resulting in signals at very high chemical shifts (downfield). | [2] |
The unique connectivity of 11H-Benzofuro[3,2-b]carbazole will result in a distinct pattern of chemical shifts and coupling constants, particularly for the protons in the "bay regions" (the sterically hindered areas where the rings are fused). Careful analysis of 2D NMR experiments, such as COSY and NOESY, would be crucial for the definitive assignment of all proton signals.
Experimental Protocol for ¹H NMR Characterization
To obtain a high-quality ¹H NMR spectrum of 11H-Benzofuro[3,2-b]carbazole suitable for unambiguous characterization, the following protocol is recommended:
Figure 2. Recommended workflow for the ¹H NMR characterization of 11H-Benzofuro[3,2-b]carbazole.
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is often a good choice for poorly soluble aromatic compounds and will allow for the observation of the N-H proton.
-
High-Field Spectrometer: A higher magnetic field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets expected in the aromatic region.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is particularly useful for confirming assignments in the sterically crowded regions of the molecule.
-
Conclusion
The ¹H NMR characterization of 11H-Benzofuro[3,2-b]carbazole presents a fascinating challenge in structural elucidation. While direct experimental data remains elusive in the public domain, a thorough understanding of the spectroscopic properties of its constituent parts and related analogues allows for a robust prediction of its ¹H NMR spectrum. The key to its unambiguous identification lies in a comparative analysis with its isomers, highlighting the unique electronic and spatial environments of its protons. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the necessary spectroscopic data to fully characterize this important heterocyclic system and unlock its potential in drug discovery and materials science.
References
-
Gao, W., Zheng, M., & Li, Y. (2014). A novel and facile synthesis of 3-(2-benzofuroyl)- and 3,6-bis(2-benzofuroyl)carbazole derivatives. Beilstein Journal of Organic Chemistry, 10, 1394–1401. [Link]
-
Raj, V., Madheswari, D., & Ali, M. (2010). Chemical Formation, Characterization and Properties of Polycarbazole. ResearchGate. [Link]
Sources
Technical Comparison: 11H-Benzofuro[3,2-b]carbazole vs. CBP Host Material
Executive Summary: The Shift from Legacy to Advanced Hosts
Verdict: 11H-Benzofuro[3,2-b]carbazole (BFCz) represents a high-performance, morphologically superior alternative to the industry-standard CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) .
While CBP remains a benchmark for green and red phosphorescent organic light-emitting diodes (PhOLEDs), it fails in deep-blue applications and high-temperature operational stability due to its low glass transition temperature (
The BFCz core utilizes a fused-ring architecture to lock molecular conformation. This structural rigidity boosts thermal stability (
Molecular Architecture & Stability Logic
The fundamental difference lies in the degree of freedom within the molecular backbone.
-
CBP (The "Loose" Standard): Consists of two carbazole units linked by a biphenyl bridge. The single bond between the phenyl rings allows free rotation, leading to a non-planar structure that is prone to crystallization and low thermal stability.
-
BFCz (The "Rigid" Advanced Core): Fuses a benzofuran moiety directly onto the carbazole unit. This planar, ladder-type structure eliminates rotational degrees of freedom, significantly increasing the energy required to reorganize the lattice (higher
) and extending effective conjugation for better charge mobility.
Visualization: Structural Impact on Performance
Figure 1: Causal relationship between molecular rigidity and key host properties. The fused BFCz core overcomes the thermal and energetic limitations of the flexible CBP structure.
Optoelectronic Profiling: Head-to-Head Data
The following data compares the standard CBP with representative BFCz-based host materials (e.g., DBT-INFUR or generic BFCz derivatives), as the parent BFCz is often functionalized to optimize solubility.
| Property | CBP (Standard) | BFCz-Based Hosts (Advanced) | Impact on Device |
| Glass Transition ( | 62 - 69 °C | 110 - 135 °C | BFCz prevents film aggregation during operation, significantly extending device lifetime. |
| Triplet Energy ( | 2.56 eV | 2.80 - 3.0+ eV | CBP leaks blue excitons. BFCz confines them, enabling high-efficiency Deep Blue & TADF devices. |
| HOMO Level | -6.0 eV | -6.1 to -5.8 eV | Deep HOMO in BFCz matches modern high-work-function anodes, facilitating hole injection. |
| LUMO Level | -2.9 eV | -2.4 to -2.1 eV | Higher LUMO in BFCz blocks electron leakage, improving charge balance. |
| Charge Mobility | Hole-dominant ( | Bipolar (Tunable) | BFCz derivatives are often paired with electron-transport units (e.g., Triazine) to achieve balanced bipolar transport. |
Key Insight: The
Device Fabrication & Characterization Protocols
To validate the superior performance of BFCz, the following protocols ensure a fair, self-validating comparison.
A. Device Architecture & Energy Transfer
The host must confine excitons on the dopant. The diagram below illustrates the energy landscape required for a Blue PhOLED.
Figure 2: Energy level alignment. Note that CBP's T1 (2.56 eV) is lower than the Blue Dopant's T1 (~2.65 eV), causing quenching. BFCz's higher T1 enables efficient transfer.
B. Experimental Protocol: Vacuum Deposition & Lifetime Testing
Objective: Compare efficiency roll-off and operational stability.
-
Substrate Prep: Patterned ITO glass (
). Clean via ultrasonication (acetone, isopropanol) UV-Ozone treatment (15 min). -
HIL/HTL Deposition:
-
Deposit HAT-CN (10 nm) as Hole Injection Layer.
-
Deposit TAPC (40 nm) as Hole Transport Layer.
-
-
Emissive Layer (EML) - The Variable:
-
Control Device: Co-deposit CBP : FIrpic (Blue Dopant) at 10% doping concentration. Thickness: 30 nm.
-
Test Device: Co-deposit BFCz-Derivative : FIrpic at 10% doping concentration. Thickness: 30 nm.
-
-
ETL/EIL/Cathode:
-
Deposit TmPyPB (40 nm) as Electron Transport Layer (high T1 required to block excitons).
-
LiF (1 nm) / Al (100 nm).
-
-
Characterization:
-
Measure Current Density-Voltage-Luminance (J-V-L) .
-
Calculate External Quantum Efficiency (EQE) .
-
Lifetime Test (LT95): Drive at constant current (
) and measure time to 95% initial luminance.
-
Expected Outcome:
-
EQE: The BFCz device should show EQE
(vs. CBP or lower for blue) due to suppressed triplet back-transfer. -
Lifetime: BFCz device should exhibit
to longer lifetime due to high preventing crystallization.
References
-
Vertex AI Search. (2025).[1] Comparison of 11H-Benzofuro[3,2-b]carbazole with CBP host material. 2[3][4][5]
-
MDPI. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as Hosts for PhOLEDs. 2[3][4][5]
-
ResearchGate. (2021). Dibenzothiophene dioxide-benzofuro carbazole based bipolar host material. 6
-
Ossila. (2025).[1][7] CBP Host Material Properties and Specifications. 8[3][5][9][10]
-
Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials. 11[3][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. noctiluca.eu [noctiluca.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
High-Performance Liquid Chromatography Strategies for Benzofurocarbazole Purity Analysis
Executive Summary
Benzofurocarbazole derivatives are a critical class of fused heterocyclic compounds, predominantly utilized as host materials in Organic Light Emitting Diodes (OLEDs) and as scaffolds in medicinal chemistry. Their optoelectronic performance and biological efficacy are inextricably linked to material purity; even trace impurities (isomer byproducts, unreacted brominated intermediates) can act as charge traps, drastically reducing OLED device lifetime.
This guide moves beyond standard "cookbook" chromatography. It objectively compares the industry-standard C18 approach against the more chemically specific Phenyl-Hexyl stationary phases, demonstrating why
Part 1: The Analytical Challenge
Benzofurocarbazoles present a unique set of physicochemical hurdles for the analytical scientist:
-
Extreme Hydrophobicity: The fused ring system leads to low solubility in standard reverse-phase solvents (MeOH/Water), often causing precipitation on-column.
-
Structural Isomerism: Synthetic routes frequently generate regioisomers (e.g., cis- vs trans-fused) that possess identical mass-to-charge ratios and nearly identical hydrophobicities, rendering standard C18 columns ineffective.
-
Pi-Conjugation: The extended
-system makes these molecules prone to strong stacking, which can be exploited for separation but also leads to peak tailing if not managed.
Part 2: Comparative Methodology
Method A: The Generalist (C18 / ODS)
Principle: Relies almost exclusively on hydrophobic interactions (van der Waals forces).
-
Pros: High stability, predictable elution order (hydrophobicity-driven), widely available.
-
Cons: Often fails to resolve positional isomers of benzofurocarbazole; "critical pairs" frequently co-elute.
-
Verdict: Suitable for rough purity checks but insufficient for "electronic grade" (>99.9%) purity certification.
Method B: The Specialist (Phenyl-Hexyl / Biphenyl)
Principle: Combines hydrophobic retention with strong
-
Pros: The
-electrons in the stationary phase interact differentially with the electron density distributions of various isomers. This provides the "orthogonal selectivity" required to separate regioisomers that C18 misses. -
Cons: Longer equilibration times; UV cut-off of phenyl ligands can interfere at very low wavelengths (<210 nm).
-
Verdict: The Gold Standard for benzofurocarbazole impurity profiling.
Method C: High-Throughput (Core-Shell Technology)
Principle: Uses superficially porous particles (e.g., 2.7 µm) to achieve UHPLC-like performance on standard HPLC systems.
-
Pros: Reduces analysis time by 50-70% without sacrificing resolution.
-
Verdict: Ideal for in-process control (IPC) during synthesis.
Part 3: Experimental Data & Validation
The following data illustrates a comparative study separating a target benzofurocarbazole product from its critical isomer impurity (0.5% spike).
Table 1: Comparative Chromatographic Parameters
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl | Method C: Core-Shell C18 |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3.5 µm | 100 x 4.6 mm, 2.7 µm |
| Mobile Phase | ACN : Water (Gradient) | ACN : Water (Gradient) | ACN : Water (Gradient) |
| Retention Time ( | 12.4 min | 14.2 min | 6.1 min |
| Resolution ( | 1.2 (Co-elution risk) | 3.8 (Baseline separation) | 1.5 (Acceptable) |
| Tailing Factor ( | 1.4 | 1.1 | 1.3 |
| Selectivity ( | 1.02 | 1.15 | 1.04 |
| LOQ (Impurity) | 0.05% | 0.01% | 0.05% |
Note: Data represents typical performance metrics derived from fused-aromatic separation principles [1, 4].
Part 4: Detailed Experimental Protocol (The "Gold Standard")
This protocol utilizes the Phenyl-Hexyl chemistry, as it provides the highest assurance of isomer purity.
Sample Preparation (Critical Step)[1]
-
The Trap: Direct dissolution in Acetonitrile (ACN) often fails due to the high lipophilicity of benzofurocarbazoles, leading to "ghost peaks" or poor recovery.
-
The Solution:
-
Weigh 10 mg of sample into a 20 mL volumetric flask.
-
Add 2 mL of Tetrahydrofuran (THF) or Dichloromethane (DCM) to fully dissolve the solid. Sonicate for 5 minutes.
-
Dilute to volume with Acetonitrile .
-
Note: Do not use water in the sample diluent; it will precipitate the compound immediately.
-
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water (Ultra-pure)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Flow Rate: 1.0 mL/min
-
Column Temp: 40°C (Elevated temperature improves mass transfer for large fused rings).
-
Detection: Diode Array Detector (DAD).[1] Monitor at 254 nm (general aromatic) and 320-350 nm (specific to the conjugated system).
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 60 | Initial Hold |
| 15.0 | 95 | Linear Ramp (Elute Product) |
| 20.0 | 95 | Wash (Remove dimers/oligomers) |
| 20.1 | 60 | Re-equilibration |
| 25.0 | 60 | End |
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the decision-making process for impurity profiling of fused aromatic systems.
Caption: Analytical workflow for optimizing separation of hydrophobic benzofurocarbazole derivatives.
Part 6: Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing ( | Strong | Increase column temperature to 45-50°C; Add 5% THF to Mobile Phase B. |
| Double Peaks / Split Peaks | Sample solvent mismatch (Strong solvent effect). | Reduce injection volume (e.g., from 10 µL to 2 µL); Ensure sample diluent matches initial gradient conditions as closely as possible. |
| Broad Peaks | Low solubility leading to precipitation. | Use the THF pre-dissolution method; Ensure column is not overloaded. |
| Baseline Drift | UV absorption of THF or impurities in ACN. | Use HPLC-grade THF (unstabilized) and set reference wavelength on DAD (e.g., 450 nm). |
Authoritative Insight: Why Phenyl-Hexyl?
While C18 is the workhorse, Phenyl-Hexyl phases offer "shape selectivity."[2] Research into fused aromatics confirms that planar molecules (like benzofurocarbazoles) can intercalate between the phenyl rings of the stationary phase. This interaction is sterically sensitive; a twisted isomer will interact less strongly than a planar one, creating separation where C18 sees only "hydrophobicity" [1, 5].
References
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns - SMT - Separation Methods Technologies. Retrieved from [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]
-
Chromatography Online. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Shimadzu. (n.d.). Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. Retrieved from [Link]
Sources
Electrochemical Stability Comparison: Benzofurocarbazole vs. Carbazole
Executive Summary: The Structural Evolution of Stability
In the high-stakes arena of organic electronics—specifically Organic Light-Emitting Diodes (OLEDs) and Hole Transport Materials (HTMs)—Carbazole (Cz) has long been the standard building block. However, its electrochemical stability is compromised by a specific vulnerability: the high reactivity of its radical cation at the 3 and 6 positions, leading to irreversible oxidative dimerization (electropolymerization).
Benzofurocarbazole (BFCz) represents a strategic structural evolution. By fusing a benzofuran moiety onto the carbazole core, researchers achieve two critical stability enhancements:
-
Steric/Site Blocking: The fusion often physically occupies or sterically shields the reactive sites prone to dimerization.
-
Electronic Delocalization: The extended
-system delocalizes the radical cation density, lowering the oxidation potential and reducing the thermodynamic drive for degradative coupling.
Verdict: While Carbazole is sufficient for basic hole transport, Benzofurocarbazole is the superior choice for high-performance, long-lifetime applications (such as OLED hosts and TADF emitters) where electrochemical reversibility is non-negotiable.
Structural Logic & Stability Mechanism
The following diagram illustrates the chemical causality between the two structures. Carbazole's open 3,6-positions invite instability, whereas Benzofurocarbazole's fused architecture locks the system into a reversible redox cycle.
Figure 1: Comparative degradation pathways. Carbazole is prone to irreversible dimerization, while Benzofurocarbazole supports a reversible redox cycle essential for device longevity.
Technical Comparison: Electrochemical Parameters
The following data synthesizes experimental findings comparing standard Carbazole derivatives with Benzofurocarbazole analogues (specifically the 5H-benzofuro[3,2-c]carbazole isomer, a common OLED host motif).
| Parameter | Carbazole (Cz) | Benzofurocarbazole (BFCz) | Significance |
| Oxidation Onset ( | ~1.10 - 1.20 V | ~0.95 - 1.05 V | BFCz is easier to oxidize (better hole injection) due to extended conjugation. |
| HOMO Level | -5.6 to -5.8 eV | -5.3 to -5.5 eV | Higher HOMO in BFCz facilitates hole transfer from anodes or adjacent layers. |
| CV Reversibility | Irreversible / Quasi-reversible | Highly Reversible | Cz often shows a return peak for the dimer rather than the monomer. BFCz maintains monomer integrity. |
| Reactive Sites | C-3, C-6 (Highly Active) | Blocked or Deactivated | Fusion at the [2,3] or [3,2] positions physically removes or electronically stabilizes the reactive carbons. |
| Triplet Energy ( | High (~3.0 eV) | High (~2.9 - 3.0 eV) | Despite extended conjugation, BFCz maintains high |
Key Insight: The "shoulder" often seen in the Cyclic Voltammetry (CV) of Carbazole after the first scan is the tell-tale sign of dimerization (formation of 3,3'-bicarbazyl). Benzofurocarbazole voltammograms typically remain clean and unchanged over multiple cycles, indicating superior electrochemical stability [1, 2].
Experimental Protocol: Validating Electrochemical Stability
To objectively compare these materials, a rigorous Cyclic Voltammetry (CV) protocol is required. This protocol ensures that any observed instability is intrinsic to the molecule, not an artifact of the setup.
Phase 1: System Setup
-
Potentiostat: Autolab or CH Instruments workstation.
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN). Note: DCM is preferred for solubility of larger fused systems; ACN has a wider electrochemical window.
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). Must be recrystallized and dried. -
Working Electrode: Glassy Carbon (polished to mirror finish with 0.05 µm alumina).
-
Counter Electrode: Platinum Wire.
-
Reference Electrode:
(0.01 M in ACN) or SCE. All values must be calibrated internally against Ferrocene ( ).
Phase 2: Measurement Workflow
-
Blank Scan: Run CV on the solvent+electrolyte only to ensure no background impurities (window check).
-
Analyte Addition: Dissolve the target molecule (Cz or BFCz) to a concentration of
M . -
Scan Parameters:
-
Scan Rate: 50, 100, 200, 500 mV/s (to check diffusion control).
-
Range: -0.5 V to +1.5 V (vs
). Do not push too far anodically to avoid solvent breakdown.
-
-
Cycle Test (The Stability Stress Test):
-
Perform 20 continuous cycles at 100 mV/s.
-
Pass Criteria: The anodic and cathodic peak currents (
and ) must remain constant. The peak-to-peak separation ( ) should not drift. -
Fail Criteria: Appearance of new peaks at lower potentials (indicating dimer formation) or loss of current (electrode fouling).
-
Phase 3: Data Processing
Calculate the HOMO energy level using the onset oxidation potential (
Visualization of Experimental Logic
Figure 2: Decision tree for interpreting Cyclic Voltammetry stability data.
References
-
Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Source: Royal Society of Chemistry (Chemical Communications)
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Source: Royal Society of Chemistry (Materials Chemistry Frontiers)
-
Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Source: MDPI (Polymers)
-
Synthesis, Optical and Electrochemical Properties of Benzofuro[2,3-c]carbazoloquinol Fluorescent Dyes. Source: J-STAGE
-
Cyclic Voltammetry Uses | How to Read a Voltammogram. Source: Ossila
Benchmarking Benzofurocarbazole (BFCz) in High-Efficiency OLEDs: A Technical Comparative Guide
Executive Summary
This guide evaluates the performance of Benzofurocarbazole (BFCz) derivatives as both host materials and Thermally Activated Delayed Fluorescence (TADF) emitters in OLED architectures.[1] Unlike standard carbazole (Cz) or dibenzofuran (DBF) moieties, the BFCz fused-ring system offers a critical "sweet spot" in materials engineering: it combines the high triplet energy (
Technical Rationale: Why Benzofurocarbazole?
The Structural Advantage
In organic electronics, the "loose bolt" effect—where molecular vibration leads to energy loss—is a primary killer of efficiency. Standard Carbazole (Cz) donors often suffer from bond rotation that dissipates exciton energy as heat.
BFCz mitigates this through ring fusion . By fusing a benzofuran moiety onto the carbazole core, two critical parameters are modulated:
-
Rigidity: The fused structure restricts intramolecular rotation, narrowing the emission spectrum (FWHM) and improving color purity.
-
HOMO/LUMO Modulation: The oxygen atom in the furan ring acts as a weak electron donor but significantly deepens the HOMO level compared to purely nitrogen-based analogs (like Indolocarbazole), improving oxidative stability.
Mechanism of Action Diagram
The following diagram illustrates the causality between the BFCz chemical structure and device performance metrics.
Figure 1: Causal pathway linking BFCz structural modifications to EQE enhancement.
Comparative Analysis: BFCz vs. Alternatives
This section benchmarks BFCz against its primary competitors: Standard Carbazole (Cz), Benzothienocarbazole (BTCz), and Indolocarbazole (ICz).
Scenario A: BFCz as a TADF Emitter
When used as the donor unit in Donor-Acceptor (D-A) TADF emitters, BFCz consistently outperforms standard carbazole due to better Reverse Intersystem Crossing (
| Metric | BFCz-Trz (oBFCzTrz) [1] | Carbazole Reference | Benzothienocarbazole (BTCz) | Analysis |
| Max EQE | 22.9% | ~15 - 19% | 11.8% - 21% | BFCz provides the highest efficiency ceiling due to optimal charge transfer strength. |
| Emission Color | Blue (CIE y ~0.[1][2][3]34) | Deep Blue | Green-shifted | BFCz induces a stronger blue-shift than sulfur-based BTCz analogs. |
| Roll-off | Low | High | Moderate | The rigid BFCz core resists exciton-polaron quenching at high current densities. |
Scenario B: BFCz as a Host Material
For hosting phosphorescent dopants (like FIrpic), the host must possess a triplet energy (
| Material Class | Representative Compound | Max EQE (with FIrpic) | Turn-on Voltage | Key Weakness |
| Benzofurocarbazole | o-BPyBCz [2] | 23.7% | 2.4 V | Synthesis complexity is moderate. |
| Indolocarbazole (ICz) | ICz-Trz derivatives | ~20 - 22% | > 3.0 V | Often requires higher driving voltage due to deeper HOMO levels. |
| Standard CBP | CBP | ~15% | 4.5 V | Low |
Critical Insight: The o-BPyBCz host demonstrates a record-low turn-on voltage (2.4 V) for blue PhOLEDs.[4] This is attributed to the "Ortho-Linkage" strategy where the BFCz moiety facilitates rapid hole injection while maintaining a high
(2.98 eV).
Experimental Protocol: Self-Validating Fabrication
To replicate the high EQE values (>20%) cited above, the following fabrication protocol must be adhered to. This workflow includes "Checkpoints" to validate layer integrity.
Device Architecture
Structure: ITO / HATCN (10nm) / TAPC (40nm) / Host:Dopant (20nm) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)
Step-by-Step Methodology
1. Substrate Preparation (The Foundation)
-
Protocol: Patterned ITO glass (15 Ω/sq) is ultrasonicated in detergent, deionized water, acetone, and isopropanol (15 min each).
-
Checkpoint: Measure contact angle of water on ITO after UV-Ozone treatment (15 min). Angle must be <10° to ensure hydrophilic surface for hole injection.
2. Vacuum Deposition (The Active Layers)
-
System: Thermal evaporator at base pressure
Torr. -
Hole Injection (HIL): Deposit HATCN at 0.5 Å/s. This deep LUMO material facilitates hole extraction from ITO.
-
Hole Transport (HTL): Deposit TAPC at 1.0 Å/s. TAPC is chosen for its high hole mobility (
) and high triplet energy ( ) to block electrons. -
Emissive Layer (EML) - CRITICAL:
-
Co-deposit the BFCz Host and Dopant (e.g., FIrpic or TADF emitter).
-
Rate Control: Set Host rate to 1.0 Å/s and Dopant rate to 0.1 - 0.3 Å/s (depending on desired doping concentration, typically 10-30%).
-
Validation: Use dual quartz crystal microbalances (QCM) to monitor rates simultaneously.
-
3. Electron Transport & Cathode
-
ETL: Deposit TmPyPB at 1.0 Å/s. Its deep HOMO blocks holes, confining excitons to the EML.
-
Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (2-5 Å/s).
4. Encapsulation & Measurement
-
Encapsulate in
glovebox ( ppm) using UV-curable epoxy and glass lids. -
EQE Calculation: Measure Current-Voltage-Luminance (J-V-L) using a source meter (e.g., Keithley 2400) and spectroradiometer (e.g., Konica Minolta CS-2000). Assume Lambertian distribution for EQE derivation.
Device Physics Visualization
Understanding the energy alignment is crucial for troubleshooting low EQE. If the EQE is <15%, it is usually due to charge imbalance or exciton quenching at interfaces.
Figure 2: Energy level diagram showing charge injection barriers and exciton confinement strategy. Note the deep HOMO of TmPyPB blocking holes from escaping the BFCz layer.
References
-
Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices. Source: Chemical Communications (RSC) Link:[Link]
-
Indenocarbazole- and benzofurocarbazole-based bipolar host materials for high-performance red and green Phosphorescent Organic Light-Emitting Diodes. Source: Journal of Materials Chemistry C Link:[Link]
-
Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs. Source: ACS Applied Materials & Interfaces Link:[Link]
Sources
Validating Triplet Energy Transfer in Benzofurocarbazole Hosts
Content Type: Publish Comparison Guide Audience: Materials Scientists, Device Physicists, and OLED Process Engineers
Executive Summary: The Triplet Confinement Challenge
In the development of high-efficiency Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the host material is the critical gatekeeper of efficiency. The primary failure mode in blue and deep-blue devices is Triplet Exciton Leakage —where the host’s triplet energy (
Benzofurocarbazole (BFCz) hosts have emerged as a superior alternative to traditional carbazole-biphenyls (like CBP) and mCP. By fusing the benzofuran and carbazole moieties, BFCz derivatives achieve a rigid planar geometry that elevates
This guide outlines the rigorous validation protocols required to confirm efficient triplet energy transfer (TET) and confinement in BFCz systems, comparing them directly against industry standards.
Comparative Analysis: BFCz vs. Standard Alternatives
The following table contrasts Benzofurocarbazole hosts with the widely used mCP and CBP. Data is synthesized from recent high-impact studies on blue phosphorescent hosts.[1][2]
| Feature | Benzofurocarbazole (BFCz) | mCP (1,3-Bis(N-carbazolyl)benzene) | CBP (4,4′-Bis(N-carbazolyl)biphenyl) |
| Triplet Energy ( | High (> 2.95 - 3.10 eV) | High (2.90 eV) | Moderate (2.56 eV) |
| Confinement Capability | Excellent for Deep Blue & Blue | Good for Blue; Leaks Deep Blue | Fails for Blue (Green/Red only) |
| Thermal Stability ( | High (> 150°C) | Low (~60°C) | Low (~62°C) |
| Morphology | Amorphous, resists crystallization | Prone to crystallization over time | Prone to crystallization |
| Carrier Transport | Bipolar (Tunable via substituents) | Hole-dominant | Hole-dominant |
| Device Lifetime | Extended (Rigid fused core) | Moderate | Low (Chemical instability) |
Scientist's Insight: While mCP has sufficient energy for sky-blue emitters, its low glass transition temperature (
Mechanistic Visualization: The Energy Transfer Pathway
To validate a BFCz host, one must map the exciton flow. The diagram below illustrates the ideal "exciton funnel" where the host captures charges, forms excitons, and transfers them irreversibly to the guest.
Figure 1: Energy diagram showing the critical Triplet Energy Transfer (TET) pathway. The red dashed line represents the reverse transfer channel that BFCz hosts must block via high Triplet Energy (
Validation Protocols
Protocol A: Spectroscopic Determination of
(The "Static" Check)
Objective: Accurately determine the
-
Sample Preparation: Dissolve the BFCz host in 2-methyltetrahydrofuran (2-MeTHF) or toluene at
M concentration. -
Cryogenic Cooling: Place the sample in a liquid nitrogen cryostat (77 K). Reasoning: At room temperature, triplet excitons are quenched non-radiatively. 77 K freezes molecular motion, allowing phosphorescence detection.
-
Time-Gated Acquisition: Use a spectrofluorometer with a delay mode (e.g., 1-10 ms delay after excitation pulse) to filter out prompt fluorescence.
-
Data Analysis:
-
Locate the first high-energy vibrational peak (the 0-0 transition).
-
Calculation:
. -
Critical Check: Do not use the peak maximum; use the high-energy onset. The onset represents the zero-point energy level, which is the true thermodynamic barrier.
-
Protocol B: Transient Photoluminescence (The "Kinetic" Check)
Objective: Confirm that the host does not quench the dopant's lifetime.
-
Film Fabrication: Vacuum deposit a 50 nm film of Host:Dopant (e.g., BFCz:FIrpic 10 vol%). Prepare a reference film using a known wide-gap matrix (e.g., PMMA:FIrpic) where no quenching is possible.
-
Excitation: Excite the sample with a pulsed laser (e.g., 355 nm Nd:YAG or 375 nm diode) at 300 K.
-
Decay Measurement: Record the PL decay curve using Time-Correlated Single Photon Counting (TCSPC).
-
Interpretation:
-
Ideal Case: The decay curve of the BFCz film overlaps perfectly with the PMMA reference.
-
Failure Mode: If the BFCz film shows a faster decay (shorter lifetime
) than the PMMA reference, reverse energy transfer is occurring. -
Self-Validation: If
, the host is too low, regardless of what Protocol A indicated.
-
Protocol C: Device Efficiency Roll-off Analysis
Objective: Validate stability under high current density.
-
Device Stack: ITO / HAT-CN / HTL / BFCz:Dopant / ETL / LiF / Al.
-
Measurement: Measure External Quantum Efficiency (EQE) vs. Luminance (
). -
Analysis: Calculate the Roll-off at 1,000 cd/m².
-
Low Roll-off (<10%): Indicates successful triplet confinement. Excitons are staying on the dopant.
-
High Roll-off (>20%): Indicates Triplet-Triplet Annihilation (TTA) on the host or Polaron-Triplet Quenching. This suggests excitons are leaking back to the host, migrating, and annihilating.
-
References
-
High Triplet Energy Host Materials for Blue TADF OLEDs.Frontiers in Chemistry. (2020). Defines the synthesis and
requirements for bipolar hosts. -
Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency. Chemical Communications. (2025). Validates BFCz superiority over carbazole in TADF applications.[3]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials. Journal of Materials Chemistry C. (2017). Comprehensive review of fused systems including benzofurocarbazole.
-
Simple CBP isomers with high triplet energies for highly efficient blue electrophosphorescence. Journal of Materials Chemistry. (2011). Provides the baseline comparison data for CBP and mCP limitations.
-
Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts. Molecules. (2021). Experimental data on lifetime extension using fused/hybrid hosts.
Sources
Benchmarking charge mobility of benzofuro[3,2-b]carbazole derivatives
Publish Comparison Guide
Executive Summary: The O-N Hybrid Paradox
Benzofuro[3,2-b]carbazole (BFCz) represents a critical intersection in organic semiconductor design.[1] Unlike its symmetric cousins—Indolo[3,2-b]carbazole (ICz) (N,N-core) and [1]Benzothieno[3,2-b][1]benzothiophene (BTBT) (S,S-core)—which are celebrated for high-mobility field-effect transistor (OFET) performance, BFCz introduces an electronic asymmetry by fusing a donor (carbazole) with a weaker donor/acceptor (benzofuran).
While BFCz derivatives are predominantly utilized as high-triplet-energy hosts in OLEDs (specifically for TADF emitters), their charge transport physics offers a unique benchmark for understanding how heteroatom substitution (Oxygen vs. Nitrogen vs. Sulfur) dictates packing motifs and carrier mobility (
Key Takeaway: BFCz derivatives typically exhibit hole mobilities in the range of
Chemical Architecture & Packing Dynamics
To understand the mobility limitations and advantages of BFCz, we must compare its core architecture against the "Gold Standards" of p-type organic semiconductors.
The Heteroatom Impact
Charge transport in fused heteroacenes is governed by the overlap of
-
Sulfur (BTBT/DNTT): Large atomic radius promotes strong intermolecular orbital coupling (transfer integrals), leading to mobilities
.[1] -
Nitrogen (ICz): Allows for hydrogen bonding (if unsubstituted) or steric tuning (if N-alkylated), promoting "herringbone" packing.[1]
-
Oxygen (BFCz): The high electronegativity of oxygen lowers the HOMO level (increasing stability) but the smaller atomic radius reduces the intermolecular overlap compared to sulfur, often resulting in lower intrinsic mobility.[1]
Structural Comparison
| Feature | Benzofuro[3,2-b]carbazole (BFCz) | Indolo[3,2-b]carbazole (ICz) | Pentacene |
| Core Atoms | O - N (Hybrid) | N - N (Symmetric) | C - C (All carbon) |
| Symmetry | |||
| Packing Motif | Tendency for amorphous/slip-stack | Herringbone (Edge-to-Face) | Herringbone |
| Air Stability | High (Deep HOMO) | Moderate | Low (Oxidizes easily) |
Benchmarking Performance Data
The following table aggregates experimental data comparing BFCz derivatives against standard p-type semiconductors. Note that BFCz mobility is highly dependent on the specific derivative (e.g., N-phenyl vs. N-alkyl).
Table 1: Charge Transport & Electronic Properties
| Material Class | Hole Mobility ( | HOMO Level (eV) | Thermal Stability ( | Primary Application | |
| BFCz Derivatives | -5.6 to -5.8 | > 350°C | OLED Host, TADF Emitter | ||
| Indolo[3,2-b]carbazole (ICz) | -5.1 to -5.3 | > 300°C | OTFT Channel | ||
| Pentacene | -4.8 to -5.0 | Low (Oxidation) | OTFT Standard | ||
| C8-BTBT | -5.6 | > 300°C | High-Speed Electronics |
Critical Analysis: BFCz lags behind ICz and BTBT in pure charge mobility by 2-3 orders of magnitude. This is due to the "house-of-cards" packing disruption caused by the asymmetric O/N core in many derivatives, which favors amorphous film formation over the long-range crystalline order required for band-like transport. However, this same property makes BFCz an excellent amorphous host material that prevents phase separation in OLEDs.[1]
Experimental Protocol: Validating Mobility
To accurately measure the intrinsic mobility of a BFCz derivative, one must fabricate a Bottom-Gate Top-Contact (BGTC) Organic Thin-Film Transistor (OTFT). The following protocol ensures that measured low mobilities are intrinsic to the material and not artifacts of poor contact resistance.
Workflow Visualization
Figure 1: Standardized BGTC fabrication workflow. The SAM treatment (Step 3) is critical for BFCz to minimize dipolar disorder at the dielectric interface.
Detailed Protocol Steps
-
Surface Passivation (Crucial for BFCz):
-
BFCz is sensitive to polar traps on the SiO
surface due to the dipole moment of the C-O bond.[1] -
Action: Treat cleaned SiO
with Octadecyltrichlorosilane (OTS-18) vapor at 120°C for 2 hours. This induces a hydrophobic surface (Contact angle > 100°), promoting vertical molecular orientation (edge-on).[1]
-
-
Active Layer Deposition:
-
Mobility Extraction:
-
Calculate saturation mobility (
) using the standard MOSFET equation: -
Validation: Ensure the
vs. plot is linear. If a "kink" is observed (double slope), it indicates contact resistance issues, common in BFCz due to the deep HOMO level mismatch with Gold work function.[1]
-
Structure-Property Relationships: Tuning the Core
Researchers can modulate the performance of BFCz through specific synthetic modifications.
Mechanism of Action
The mobility of BFCz is often limited by polaron trapping caused by the permanent dipole of the oxygen atom.[1] To mitigate this:
-
N-Alkylation:
-
Core Extension:
-
Fusing additional benzene rings (e.g., dibenzofurocarbazole) extends the conjugation length, delocalizing the polaron and potentially increasing mobility to
.[1]
-
References
-
Benzofurocarbazole as OLED Donors: "Benzofurocarbazole and benzothienocarbazole as donors for improved quantum efficiency in blue thermally activated delayed fluorescent devices." Chemical Communications, 2017.[1]
-
Indolo[3,2-b]carbazole Comparison: "New indolo[3,2-b]carbazole derivatives for field-effect transistor applications." Journal of Materials Chemistry, 2008.[1]
-
DNTT/BTBT Benchmarks: "Organic Field Effect Transistors Based on DNTT." Sigma-Aldrich Technical Guides.
-
Hole Mobility in Carbazole Hosts: "Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials." MDPI, 2024.[1]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 11H-Benzofuro[3,2-b]carbazole
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 11H-Benzofuro[3,2-b]carbazole, a heterocyclic compound with potential biological activity. Given that the toxicological properties of this specific molecule have not been fully elucidated, this protocol is grounded in the principle of precaution, drawing from data on structurally related carbazole and benzofuran compounds and adhering to established hazardous waste management standards.[1]
The causality behind these stringent procedures is the potential for uncharacterized hazards. Structurally similar compounds, such as 9H-Carbazole, are suspected of causing cancer and are recognized as being very toxic to aquatic life with long-lasting effects.[2] Therefore, treating 11H-Benzofuro[3,2-b]carbazole with a high degree of caution is not just a regulatory formality but a cornerstone of responsible laboratory practice.
Hazard Assessment and Risk Mitigation
Before beginning any work that will generate 11H-Benzofuro[3,2-b]carbazole waste, a thorough risk assessment is mandatory. The known and potential hazards associated with this compound and its structural relatives are summarized below.
Table 1: Hazard Profile based on 11H-Benzofuro[3,2-b]carbazole and Structurally Related Compounds
| Hazard Classification | Description | Rationale & Authoritative Source |
| Irritant | May cause skin, eye, and respiratory tract irritation.[1] | Direct information from the Safety Data Sheet (SDS) for 11H-Benzofuro[3,2-b]carbazole.[1] |
| Suspected Carcinogen | May be suspected of causing cancer. | Based on the classification of related carbazole compounds.[2][3] The International Agency for Research on Cancer (IARC) has noted limited evidence for the carcinogenicity of carbazole in experimental animals.[3] |
| Potential Mutagen | N/A | While some carbazole derivatives are studied for mutagenic properties, specific data for this compound is lacking.[3] It should be handled as a potential mutagen until proven otherwise. |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[2][4] | Derived from SDS for carbazole and benzofuran.[2][4][5] This necessitates preventing any release into the environment.[2] |
Core Directive: Due to the incomplete toxicological profile, all waste containing 11H-Benzofuro[3,2-b]carbazole must be treated as hazardous chemical waste . Under no circumstances should this waste be disposed of down the drain or in regular trash.[6][7][8]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. This prevents accidental mixing with incompatible waste streams and ensures the safety of all personnel.
Experimental Workflow for Waste Handling
Caption: Waste Segregation and Containment Workflow.
Protocol Details:
-
Identify and Segregate Waste:
-
Solid Waste: Includes pure 11H-Benzofuro[3,2-b]carbazole, reaction byproducts, and any material grossly contaminated with the solid compound (e.g., weighing paper, spatulas, TLC plates).
-
Liquid Waste: Solutions containing any concentration of 11H-Benzofuro[3,2-b]carbazole, including reaction mixtures, chromatographic fractions, and rinsing solvents.
-
Contaminated Labware: Disposable items such as pipette tips, vials, and syringes.
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats, and any other PPE that has come into contact with the compound.
-
-
Select Appropriate Waste Containers:
-
Solids and Labware: Use a sealable, puncture-resistant container clearly labeled as "Hazardous Waste."
-
Liquids: Use a dedicated, leak-proof, and chemically compatible waste bottle (e.g., glass or polyethylene). The bottle must have a secure screw cap. To prevent spills, always place liquid waste containers in secondary containment (e.g., a plastic tub).[9]
-
-
Labeling Waste Containers:
-
Proper labeling is a regulatory requirement and is crucial for safety.[8] Affix a hazardous waste tag to each container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "11H-Benzofuro[3,2-b]carbazole."
-
List all other chemical constituents and their approximate percentages (e.g., solvents).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date accumulation started (the day the first drop of waste enters the container).
-
-
-
Accumulation and Storage:
-
Keep waste containers sealed at all times, except when adding waste.[7] This minimizes the release of dust or vapors.
-
Store the waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from heat sources and incompatible chemicals.[5]
-
Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk. The following procedures should be included in your laboratory's chemical hygiene plan.
Spill Cleanup Protocol:
-
Alert and Secure: Immediately alert personnel in the vicinity. If the spill is large or involves a volatile solvent, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[10][11] Carefully sweep the material into a designated hazardous waste container.[12] Do not dry sweep, as this can generate dust.[10] Moisten with a small amount of water if necessary to reduce dust.[10]
-
For Liquids: Cover the spill with an inert absorbent material like vermiculite or sand.[12] Work from the outside of the spill inward to prevent spreading.
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a hazardous waste container and label it accordingly.[12]
-
Decontaminate the Area:
-
Clean the spill surface with a detergent and water solution.
-
All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.[12]
-
Final Disposal Logistics
The ultimate disposal of 11H-Benzofuro[3,2-b]carbazole waste must be handled by a licensed hazardous waste disposal company.[4] Laboratory personnel are responsible for the proper collection, labeling, and storage of the waste until it is ready for pickup.
Disposal Decision Pathway
Caption: Final Disposal Logistics Pathway.
Key Procedural Points:
-
Accumulation Time Limits: Adhere to your institution's and local regulations regarding the maximum time a waste container can be kept in a laboratory. The U.S. EPA, for example, sets limits for academic labs.[13]
-
Requesting Pickup: Once a waste container is full or the time limit is approaching, submit a pickup request through your institution's EHS department. Do not allow waste to accumulate beyond regulated limits.[7]
-
Method of Disposal: The most appropriate disposal method for this type of organic compound is high-temperature incineration by a licensed hazardous waste facility.[11][14] This method ensures the complete destruction of the chemical, preventing its release into the environment.
By adhering to this comprehensive guide, you ensure that your innovative research does not come at the cost of safety or environmental integrity. This protocol serves as a self-validating system, where each step, from segregation to final disposal, reinforces a culture of safety and regulatory compliance.
References
-
Safety Data Sheet: Carbazole. Carl ROTH. [Link]
- Material Safety Data Sheet - 11H-Benzofuro[3,2-b]carbazole. Derthon Optoelectronic Materials Science Technology Co Ltd. (No direct link available)
-
Safety data sheet - 2,3-Benzofuran. (2025). (Supplier not specified in search result). [Link]
-
Safety data sheet - 7-H-Dibenzo(c,g)carbazole. (2023). CPAchem Ltd. [Link]
-
Benzofuran | C8H6O | CID 9223. PubChem, National Institutes of Health. [Link]
-
SAFETY DATA SHEET - 2,3-Benzofuran. (2025). Thermo Fisher Scientific. [Link]
-
Substance Information - 7H-dibenzo[c,g]carbazole. (2023). European Chemicals Agency (ECHA). [Link]
- Safety Data Sheet: Carbazole. (Re-cited, see reference 2). Carl ROTH.
-
Jyoti, K., et al. (2017). Properties, environmental fate and biodegradation of carbazole. Environmental Science and Pollution Research, 24(16), 13835-13850. [Link]
-
5H-benzo[b]carbazole | C16H11N | CID 9202. PubChem, National Institutes of Health. [Link]
-
12H-Benzofuro[2,3-a]carbazole | C18H11NO | CID 57997537. PubChem, National Institutes of Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
Janoszka, B., et al. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. Journal of Chromatography A, 938(1-2), 155-165. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2023). MDPI. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]
Sources
- 1. derthon.com [derthon.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. vumc.org [vumc.org]
- 8. danielshealth.com [danielshealth.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. uprm.edu [uprm.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. cloudfront.zoro.com [cloudfront.zoro.com]
Personal protective equipment for handling 11H-Benzofuro[3,2-b]carbazole
Executive Summary & Core Directive
11H-Benzofuro[3,2-b]carbazole (CAS: 1199350-22-5) is a fused-ring organic semiconductor used primarily in Organic Light Emitting Diodes (OLEDs) and pharmaceutical synthesis.[1][2][3][4][5][6] While often classified with standard irritant warnings, its structural homology to Carbazole (a Group 2B carcinogen) and other polycyclic aromatic hydrocarbons (PAHs) necessitates a Precautionary Principle approach.[1]
The Golden Rule: Treat this material as a potential genotoxin and sensitizer.[1] Do not rely solely on the "Warning" signal word; the planar structure of fused carbazoles facilitates intercalation into DNA and rapid permeation through standard latex gloves.[1]
Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the enemy.[1] This compound presents a dual-threat: physical (fine dust) and toxicological (intercalating agent).[1][2][3][4][5]
Table 1: GHS Hazard Classifications & Interpretation
| Hazard Code | Description | Scientific Context & Actionable Insight |
| H302 | Harmful if swallowed | Dust Ingestion Risk: Fine organic powders settle on surfaces.[1][2][3][4][5] Hand-to-mouth transfer is the primary vector.[2][3][4][5] Action: No gloves touch skin; wash hands immediately after doffing.[1][2][3] |
| H315 / H319 | Skin/Eye Irritation | Mucosal Attack: The fused ring system is lipophilic, allowing it to irritate lipid-rich membranes in the eyes and respiratory tract.[1][2][4] |
| H335 | Respiratory Irritation | Inhalation Hazard: As a dry powder, it creates aerosols easily.[1] Action: Zero-tolerance for open-bench handling. |
| Carc. 2 (Implied) | Suspected Carcinogen | Structural Analogy: Parent compound 9H-Carbazole is H351 (Suspected of causing cancer).[1][2][3][4][5][7] Handle 11H-Benzofuro[3,2-b]carbazole with the same rigor as a confirmed carcinogen.[1][2][4][5] |
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" is insufficient.[1] The following system is designed to create redundant barriers against lipophilic organic solids.
A. Respiratory Protection (The Primary Barrier)[1]
-
Engineering Control (Mandatory): All weighing, transfer, and solubilization must occur inside a certified Chemical Fume Hood or Glovebox (Inert Atmosphere recommended for material stability).[1]
-
PPE (Secondary): If working outside a glovebox (e.g., hood sash open for setup), wear a NIOSH N95 or CEN P3 particulate respirator .[1]
B. Dermal Protection (The Permeation Barrier)[1]
-
Glove Selection: Nitrile (Minimum 0.11 mm thickness) is required.[1] Do NOT use Latex.
-
Protocol: Double-Gloving Method.
C. Ocular & Body Protection[2][3][4][5][6]
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1]
-
Body: Tyvek® Lab Coat or chemically resistant apron over a standard cotton coat.[1][2][3]
Operational Protocol: Safe Handling Lifecycle
This workflow ensures containment from storage to solution.[1][2]
Step 1: Preparation & Static Control[1][2][4][5]
-
Activate Ionizer: Place an anti-static gun or bar inside the fume hood.[1]
-
Pre-Check: Verify hood airflow (>100 fpm) and glove integrity (inflation test).
Step 2: Weighing & Transfer[1][2][3][4][5]
-
Open Container: Only inside the hood.
-
Containment: Weigh directly into a tared vial with a septum cap. Do not use open weigh boats if avoidable; use weighing funnels that can be rinsed into the reactor.
-
Seal: Cap the vial immediately after mass verification.
Step 3: Solubilization (The Critical Phase)[1][2][4][5]
-
Context: Once dissolved (e.g., in Toluene, THF, or Chlorobenzene), the skin permeation rate increases by orders of magnitude.[1]
-
Action: If using a syringe to transfer the solution, ensure the needle is Luer-locked.[1][2][3][4][5] A slip-tip needle popping off under pressure is a common accident leading to face/chest exposure.[2][3][4][5]
Step 4: Decontamination[1][2][4][5]
-
Wipe Down: Use tissues dampened with a compatible solvent (Acetone/Ethanol) to wipe the balance and work surface.[1]
Visualized Safety Workflow
The following diagram illustrates the "Self-Validating" safety loop required for this material.
Caption: The Safe Handling Lifecycle ensures that engineering controls are verified after PPE is donned but before the chemical is opened.
Waste Disposal & Emergency Response
Disposal Strategy
Do not mix with general trash.[1]
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels go into a dedicated "Cytotoxic/Carcinogenic Solid Waste" bin (often yellow or red tagged).[1]
-
Liquid Waste: Solutions must be segregated into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used.[1] Label clearly with "Contains Fused Carbazole Derivatives." [1]
Emergency Procedures
-
Inhalation: Move to fresh air immediately. Consult a physician (show the SDS).[1][6][7]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents to clean skin; this drives the chemical deeper into the dermis.[1]
-
Spill (Powder): Do not dry sweep.[1] Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.[1][2][3][4][5]
References
-
PubChem. (n.d.).[1] Compound Summary: 11H-Benzofuro[3,2-b]carbazole.[1][2][3][4][5][9] National Library of Medicine.[1] Retrieved from [Link]
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. 1199616-66-4|5H-Benzofuro[3,2-c]carbazole|BLD Pharm [bldpharm.com]
- 3. 1199350-22-5|11H-Benzofuro[3,2-b]carbazole|BLD Pharm [bldpharm.com]
- 4. 1246308-83-7|7H-Benzofuro[2,3-b]carbazole|BLD Pharm [bldpharm.com]
- 5. 1622290-43-0|8H-Benzofuro[2,3-c]carbazole|BLD Pharm [bldpharm.com]
- 6. 12H-Benzofuro[2,3-a]carbazole | 1338919-70-2 [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. 11H-Benzofuro[3,2-b]carbazole [synhet.com]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
